CL-82198
Description
a selective inhibitor of MMP13
Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJQEQAVMNFFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024592 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7 | |
| Record name | N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 307002-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CL-82198: A Selective Inhibitor of Matrix Metalloproteinase-13 for Research in Joint Health and Disease
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a significant therapeutic target in diseases characterized by cartilage destruction, such as osteoarthritis. CL-82198 is a potent and selective, non-zinc-chelating, small molecule inhibitor of MMP-13. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its application in in vitro and in vivo models of osteoarthritis. Detailed experimental protocols and a summary of its effects on key signaling pathways are presented to facilitate its use in research and drug development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, the primary collagenous component of articular cartilage.[2] Elevated expression and activity of MMP-13 are strongly implicated in the pathogenesis of osteoarthritis (OA), leading to the progressive degradation of cartilage and joint dysfunction.[2][3] Consequently, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for OA and other inflammatory conditions.[2]
This compound is a synthetic, small molecule inhibitor that demonstrates high selectivity for MMP-13 over other MMPs, such as MMP-1, MMP-9, and Tumor Necrosis Factor-α Converting Enzyme (TACE).[4][5] Its unique mechanism of action, which involves binding to the S1' pocket of the enzyme without chelating the catalytic zinc ion, contributes to its selectivity and favorable pharmacological profile.[4][5] This document serves as a technical resource for researchers utilizing this compound, providing detailed information on its properties, experimental use, and its impact on cellular signaling.
Biochemical and Pharmacological Profile of this compound
Mechanism of Action
This compound is a selective inhibitor of MMP-13 that does not appear to act by chelating the catalytic Zn2+ ion.[5] NMR binding studies have shown that this compound binds within the entire S1' pocket of MMP-13.[4] The morpholine ring of this compound docks adjacent to the catalytic zinc atom.[5] This unique binding mode is the basis for its selectivity for MMP-13 over other MMPs like MMP-1 and MMP-9, which have different S1' pocket topographies.[4]
Potency and Selectivity
This compound exhibits potent inhibition of MMP-13 activity with reported IC50 values in the low micromolar range. Its selectivity is a key feature, with minimal to no activity against other closely related MMPs at concentrations where it effectively inhibits MMP-13.
| Parameter | MMP-13 | MMP-1 | MMP-9 | TACE | Reference(s) |
| IC50 | 10 µM | >10 mM | No Activity | No Activity | [4][5][6] |
| pIC50 | 5 | <4 | - | - | [6] |
| IC50 (Bovine Articular Cartilage Explants) | 3.2 µM | - | - | - | [6] |
Table 1: Inhibitory Activity of this compound against MMP-13 and other Metalloproteinases.
In Vitro and In Vivo Efficacy
In Vitro Studies
This compound has demonstrated significant efficacy in various in vitro models, primarily focusing on its ability to inhibit cartilage degradation and modulate chondrocyte activity.
| Experimental Model | Key Findings | This compound Concentration(s) | Reference(s) |
| Recombinant MMP-13 Activity Assay | >90% inhibition of MMP-13 activity. | 10 µg/mL | [6] |
| BMP-2-treated Primary Sternal Chondrocytes | >90% inhibition of MMP-13 activity in culture media. | 1, 5, and 10 µM | [6] |
| LS174 Cell Migration Assay | Significantly reduced cell migration. | 10 µM | [2] |
| Hepatic Stellate Cells | Decreased CTGF and TGF-β1 protein levels. | Not specified | [2] |
Table 2: Summary of In Vitro Efficacy of this compound.
In Vivo Studies
Animal models of osteoarthritis have been instrumental in evaluating the therapeutic potential of this compound. These studies have shown its ability to protect cartilage and slow disease progression.
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Meniscal-Ligamentous Injury (MLI)-induced Osteoarthritis in Mice | Intraperitoneal injection of 1, 5, or 10 mg/kg body weight every other day for 12 weeks. | Decreased articular cartilage degradation; Increased tibial and total articular cartilage area and thickness in a dose-dependent manner. | [6] |
Table 3: Summary of In Vivo Efficacy of this compound in an Osteoarthritis Model.
Experimental Protocols
In Vitro MMP-13 Activity Assay (Fluorogenic Substrate)
This protocol is based on the use of a fluorogenic peptide substrate, such as that in the SensoLyte® 520 MMP-13 Assay Kit.[7][8][9][10]
Materials:
-
Recombinant human MMP-13 (pro-MMP-13)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation
-
Fluorogenic MMP-13 substrate (e.g., 5-FAM/QXL™ 520 FRET peptide)
-
Assay Buffer
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490 nm/520 nm)
Procedure:
-
Activate pro-MMP-13: Incubate pro-MMP-13 with 1 mM APMA in assay buffer at 37°C for 40 minutes. Do not exceed 40 minutes to prevent enzyme inactivation.[7]
-
Prepare this compound dilutions: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay setup: In a 96-well black microplate, add the following to designated wells:
-
Blank: Assay buffer
-
Positive Control: Activated MMP-13
-
Test Wells: Activated MMP-13 and corresponding dilutions of this compound
-
-
Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the MMP-13 substrate solution to all wells.
-
Measure fluorescence:
-
Kinetic reading: Immediately begin measuring fluorescence intensity every 5-10 minutes for 60-120 minutes.
-
End-point reading: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), then stop the reaction (if a stop solution is provided in the kit) and measure the final fluorescence.
-
-
Data analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro Cartilage Degradation Model
This protocol describes a general method to assess the protective effects of this compound on cartilage explants.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM) with or without serum
-
Interleukin-1β (IL-1β) or other pro-inflammatory stimuli
-
This compound stock solution (in DMSO)
-
Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen fragments.
-
Reagents for histology (e.g., Safranin O staining)
Procedure:
-
Cartilage explant culture: Harvest cartilage explants and culture them in a 3D system like alginate beads or as tissue explants in multi-well plates.[11]
-
Induce degradation: Treat the cartilage explants with a pro-inflammatory stimulus such as IL-1β to induce matrix degradation.
-
Treatment with this compound: Concurrently with or prior to IL-1β treatment, add various concentrations of this compound to the culture medium.
-
Assess matrix degradation:
-
Biochemical analysis: Collect the culture medium at different time points and measure the release of GAGs and collagen fragments.
-
Histological analysis: After the treatment period, fix, section, and stain the cartilage explants with Safranin O to visualize proteoglycan content.
-
-
Data analysis: Compare the levels of matrix degradation markers and the histological appearance of cartilage in the this compound-treated groups with the IL-1β-only and control groups.
In Vivo Meniscal-Ligamentous Injury (MLI) Model of Osteoarthritis
This is a surgically induced model of OA in mice to evaluate the in vivo efficacy of this compound.[6]
Materials:
-
Mice (e.g., 10-week-old wild-type)
-
Anesthesia and surgical instruments
-
This compound for injection (dissolved in a suitable vehicle like normal saline)
-
Reagents for histological analysis (e.g., Alcian blue, Hematoxylin, Orange G)
Procedure:
-
Surgical procedure: Under anesthesia, perform a meniscal-ligamentous injury (MLI) or a destabilization of the medial meniscus (DMM) surgery on one knee joint of each mouse.[12][13] The contralateral knee can serve as a sham-operated or unoperated control.
-
Treatment with this compound: One day after surgery, begin intraperitoneal injections of this compound at desired doses (e.g., 1, 5, and 10 mg/kg body weight) every other day for the duration of the study (e.g., 12 weeks).[6] A vehicle control group should be included.
-
Histological analysis: At the end of the treatment period, sacrifice the mice and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sections and stain with Alcian blue/Hematoxylin/Orange G to assess cartilage structure, proteoglycan loss, and overall joint morphology.
-
Scoring and quantification: Use a standardized scoring system (e.g., OARSI histopathology initiative scoring method) to grade the severity of OA.[11] Quantify the articular cartilage area and thickness using image analysis software.
-
Data analysis: Compare the histological scores and quantitative measurements between the this compound-treated groups and the vehicle control group.
Impact on Cellular Signaling Pathways
MMP-13 expression and activity are regulated by complex signaling networks. By inhibiting MMP-13, this compound can indirectly modulate these pathways, which are crucial in the pathogenesis of osteoarthritis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and catabolic gene expression in chondrocytes.[14][15] Pro-inflammatory cytokines like IL-1β activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of target genes, including MMP-13.[16][17] By inhibiting MMP-13, this compound can potentially disrupt a positive feedback loop where MMP-13-mediated matrix degradation products can further activate NF-κB.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cartilage homeostasis.[10][18] Canonical TGF-β signaling through the Smad2/3 pathway is generally considered chondroprotective.[3][19] TGF-β binds to its receptors, leading to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[3][20] However, in pathological conditions, TGF-β can also contribute to fibrosis and osteophyte formation. MMP-13 can cleave and activate latent TGF-β, and its inhibition by this compound may therefore modulate TGF-β bioavailability and downstream signaling.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in chondrocyte proliferation, differentiation, and apoptosis.[21][22] The ERK1/2 pathway can be activated by various stimuli and has been shown to regulate the expression of MMP-13.[14][23] Inhibition of ERK1/2 has been linked to both chondroprotective and detrimental effects depending on the context. By inhibiting a downstream effector (MMP-13), this compound may influence the cellular consequences of MAPK/ERK activation.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in the pathophysiology of osteoarthritis and other diseases involving cartilage degradation. Its high selectivity and well-characterized mechanism of action make it a superior choice over broad-spectrum MMP inhibitors for targeted studies. This technical guide provides a foundation for the effective use of this compound in both in vitro and in vivo experimental settings, and for understanding its impact on relevant cellular signaling pathways. Further research into the broader selectivity profile and the direct effects of this compound on intracellular signaling will continue to enhance its utility as a specific probe for MMP-13 function.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SensoLyte® 520 MMP-13 Assay Kit | ABIN1882516 [anticorps-enligne.fr]
- 6. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. anaspec.com [anaspec.com]
- 8. SensoLyte® Plus 520 MMP-13 Assay Kit Fluorimetric and Enhanced Selectivity - 1 kit [eurogentec.com]
- 9. SensoLyte® 520 MMP-13 Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 10. SensoLyte® 520 MMP-13 Assay Kit | ABIN1882516 [antibodies-online.com]
- 11. researchgate.net [researchgate.net]
- 12. huble.org [huble.org]
- 13. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoginkgetin protects chondrocytes and inhibits osteoarthritis through NF-κB and P21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IKKβ-NF-κB signaling in adult chondrocytes promotes the onset of age-related osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Smad2 and 3 mediate transforming growth factor-beta1-induced inhibition of chondrocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of NF-κB/p65 Facilitates Early Chondrogenic Differentiation during Endochondral Ossification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apexbt.com [apexbt.com]
- 23. Effects and relationship of ERK1 and ERK2 in interleukin-1β-induced alterations in MMP3, MMP13, type II collagen and aggrecan expression in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Matrix Metalloproteinase-13 in Osteoarthritis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzymatic driver of this pathological process is Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. Due to its potent and specific activity against type II collagen, the primary structural component of articular cartilage, MMP-13 has emerged as a focal point for both basic research and therapeutic development in the field of OA. This technical guide provides an in-depth examination of the multifaceted role of MMP-13 in OA pathogenesis, its complex regulatory networks, and the methodologies employed to investigate its function. It aims to serve as a comprehensive resource for professionals dedicated to unraveling the mechanisms of OA and developing novel disease-modifying therapies.
Introduction: MMP-13 at the Center of Cartilage Degradation
Osteoarthritis is a leading cause of chronic disability, imposing a significant socioeconomic burden worldwide. The hallmark of OA is the irreversible degradation of articular cartilage, leading to pain, stiffness, and loss of joint function. This degradation is orchestrated by a family of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). Among these, MMP-13 is considered a principal catabolic factor in OA due to its exceptional efficiency in cleaving type II collagen, the main component of the cartilage extracellular matrix (ECM).[1]
Under physiological conditions, MMP-13 expression in adult articular chondrocytes is minimal. However, in the osteoarthritic joint, pro-inflammatory cytokines and biomechanical stress trigger a dramatic upregulation of MMP-13, shifting the delicate balance of ECM synthesis and degradation towards a net loss of cartilage.[2] This heightened enzymatic activity not only dismantles the collagenous framework of the cartilage but also contributes to a vicious cycle of inflammation and tissue damage. Consequently, the selective inhibition of MMP-13 is a highly pursued strategy for the development of disease-modifying osteoarthritis drugs (DMOADs).
Molecular Regulation of MMP-13 in Chondrocytes
The expression and activity of MMP-13 in chondrocytes are tightly controlled at multiple levels, involving a complex interplay of signaling pathways, transcription factors, and post-translational modifications.
Transcriptional Regulation by Pro-inflammatory Signaling
Pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of MMP-13 expression in chondrocytes. These cytokines initiate intracellular signaling cascades that converge on the MMP-13 gene promoter, leading to its transcriptional activation. Key signaling pathways implicated in this process include:
-
Nuclear Factor-κB (NF-κB) Pathway: Activation of the NF-κB pathway is a central event in inflammatory responses. Upon stimulation by IL-1β or TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and bind to specific response elements in the MMP-13 promoter, driving gene expression.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also activated by pro-inflammatory stimuli. These kinases phosphorylate a variety of downstream transcription factors, such as Activator Protein-1 (AP-1), which in turn bind to the MMP-13 promoter and enhance its transcription.[3]
-
Wnt/β-Catenin Signaling: The Wnt/β-catenin pathway, crucial for joint development, is also implicated in OA pathogenesis. Over-activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which can associate with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to upregulate MMP-13 expression.[4][5][6]
-
Transforming Growth Factor-β (TGF-β) Signaling: The role of TGF-β in MMP-13 regulation is context-dependent. While traditionally viewed as a protective factor in cartilage, under certain conditions, such as an altered ratio of its receptors (ALK1/ALK5), TGF-β can switch to a catabolic signal, promoting MMP-13 expression through SMAD-independent pathways.[7][8][9]
Post-Translational Activation
MMP-13 is synthesized as an inactive zymogen, pro-MMP-13. Its activation involves the proteolytic removal of an N-terminal pro-domain. This activation can be initiated by other MMPs, such as MMP-2 and MMP-14 (MT1-MMP), or serine proteases like plasmin, creating a cascade of proteolytic activity within the joint.
Quantitative Data on MMP-13 in Osteoarthritis
The elevated presence of MMP-13 in osteoarthritic tissues and fluids is well-documented and serves as a key indicator of disease activity.
Table 1: MMP-13 Expression in Osteoarthritic vs. Normal Cartilage
| Parameter | Osteoarthritic Cartilage | Normal/Control Cartilage | Fold Change/Significance | Reference |
| mRNA Expression | Significantly upregulated | Low/basal levels | Median RQ: 89.061 vs. 31.025 (p=0.027) | [10] |
| Protein Expression | Significantly higher in severe-worn regions | Lower in less-worn or normal regions | p < 0.05 | [11] |
Table 2: MMP-13 Concentration in Serum and Synovial Fluid
| Fluid | Patient Group | Concentration (Mean ± SD) | Significance vs. Control | Reference |
| Synovial Fluid | Grade 3 OA | 186.2 ± 78.23 pg/mL | p < 0.001 | |
| Grade 4 OA | 238.16 ± 93.47 pg/mL | p < 0.001 | ||
| Control | Not specified, significantly lower | - | ||
| Serum | Grade 3 OA | 117.63 ± 40.82 pg/mL | Significantly higher | |
| Grade 4 OA | 89.61 ± 36.16 pg/mL | Significantly higher | ||
| Control | Not specified, significantly lower | - |
Table 3: Efficacy of Selective MMP-13 Inhibitors in Preclinical OA Models
| Inhibitor | Animal Model | Dosage/Administration | Efficacy Outcome | Reference |
| CL82198 | Rat MIA Model | Intraperitoneal injection | Decelerated OA progression, increased type II collagen | [12] |
| ALS 1-0635 | Rat MIA Model | Oral, twice daily | Modulated cartilage damage (mean score 1.3 vs. 2.2 in vehicle) | [13] |
| AQU-019 | Rat MIA Model | Intra-articular injection | Chondroprotective effects observed | [14] |
MIA: Monoiodoacetate-induced; All data are illustrative and compiled from the cited literature.
Key Experimental Protocols for MMP-13 Research
Investigating the role of MMP-13 in OA requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for commonly employed experiments.
Immunohistochemistry (IHC) for MMP-13 in Cartilage
-
Objective: To visualize the localization of MMP-13 protein within the cartilage tissue architecture.
-
Methodology:
-
Tissue Preparation: Fix cartilage tissue in 4% paraformaldehyde, followed by decalcification (if subchondral bone is attached) using 10% EDTA. Dehydrate the tissue through a graded ethanol series and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform enzymatic antigen retrieval using hyaluronidase or pepsin to unmask the antigen epitopes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for MMP-13 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualization: Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Western Blotting for MMP-13 in Chondrocytes
-
Objective: To detect and semi-quantify the levels of MMP-13 protein in chondrocyte lysates or culture supernatants.
-
Methodology:
-
Protein Extraction: Lyse chondrocytes using RIPA buffer containing protease inhibitors. For secreted MMP-13, collect and concentrate the cell culture medium.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against MMP-13, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The pro-form (approx. 60 kDa) and active form (approx. 48 kDa) of MMP-13 can be distinguished.
-
Gelatin/Collagen Zymography
-
Objective: To detect the enzymatic activity of MMP-13.
-
Methodology:
-
Gel Preparation: Prepare a polyacrylamide gel co-polymerized with a substrate, typically gelatin or type I/II collagen.
-
Sample Preparation: Mix samples (e.g., synovial fluid, concentrated culture medium) with a non-reducing sample buffer. Do not heat the samples to preserve enzyme activity.
-
Electrophoresis: Run the samples on the substrate gel under non-reducing conditions.
-
Renaturation: Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours. During this time, the renatured MMPs will digest the substrate in the gel.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating substrate degradation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To accurately quantify the concentration of MMP-13 in biological fluids like serum or synovial fluid.
-
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for MMP-13.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample and Standard Incubation: Add standards with known MMP-13 concentrations and the unknown samples to the wells. Incubate to allow MMP-13 to bind to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the MMP-13 molecule.
-
Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP into a colored product.
-
Stopping Reaction and Reading: Stop the reaction with an acid and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader. The concentration of MMP-13 in the samples is determined by comparison to the standard curve.
-
The Pathogenic Role and Therapeutic Targeting of MMP-13
The central role of MMP-13 in OA pathogenesis is its ability to degrade the primary structural components of articular cartilage, initiating a cascade of destructive events.
References
- 1. A systematic computational analysis of human matrix metalloproteinase 13 (MMP-13) crystal structures and structure-based identification of prospective drug candidates as MMP-13 inhibitors repurposable for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. humbiol.org [humbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | The Wnt signaling cascade in the pathogenesis of osteoarthritis and related promising treatment strategies [frontiersin.org]
- 7. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGFβ1-Induced Transglutaminase-2 Triggers Catabolic Response in Osteoarthritic Chondrocytes by Modulating MMP-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
CL-82198: A Technical Guide to a Selective MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes detailed information on its chemical structure, properties, biological activity, and experimental protocols for its use in research settings.
Core Chemical and Physical Properties
This compound, with the IUPAC name N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide, is a small molecule inhibitor of MMP-13.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide | [1] |
| CAS Number | 307002-71-7 | [1] |
| Molecular Formula | C17H22N2O3 | [2] |
| Molecular Weight | 302.37 g/mol | [2] |
| Canonical SMILES | C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water (25 mg/mL), DMSO, and ethanol. | [2] |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | [2] |
Biological Activity and Quantitative Data
This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[3][4] This activity makes it a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, including osteoarthritis and cancer metastasis.[5][6][7][8]
In Vitro Inhibitory Activity
The inhibitory potency of this compound against MMP-13 and its selectivity over other matrix metalloproteinases are critical parameters for its application in research.
| Target | IC50 | Notes | Reference |
| MMP-13 | 10 µM | Does not appear to act by chelating Zn2+. Binds within the S1' pocket of MMP-13. | [2][9] |
| MMP-1 | No significant inhibition | Demonstrates high selectivity for MMP-13 over MMP-1. | [2][9] |
| MMP-9 | No significant inhibition | Demonstrates high selectivity for MMP-13 over MMP-9. | [2][9] |
| TACE (TNF-α converting enzyme) | No significant inhibition | Shows selectivity against this related metalloproteinase. | [2][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from various research publications.
MMP-13 Enzymatic Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (pro-form)
-
APMA (p-aminophenylmercuric acetate) for MMP activation
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Activate pro-MMP-13: Incubate the pro-form of MMP-13 with 1 mM APMA in assay buffer for 1-2 hours at 37°C.
-
Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Assay setup: To each well of the 96-well plate, add:
-
Activated MMP-13 solution (final concentration ~1-5 nM)
-
This compound dilution or vehicle control (DMSO)
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate reaction: Add the fluorogenic MMP-13 substrate to each well (final concentration ~10 µM).
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.
-
Data analysis:
-
Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on the migration of cancer cells.
Materials:
-
Cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assays, optional)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound stock solution in DMSO
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
Procedure:
-
Cell preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay setup:
-
(Optional for invasion assay) Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of each insert, add the cell suspension.
-
Add different concentrations of this compound or vehicle control (DMSO) to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cell removal and fixation:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
-
Staining and quantification:
-
Stain the migrated cells by immersing the insert in crystal violet solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain.
-
Allow the membrane to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
-
Data analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the control.
In Vivo Osteoarthritis Model
This protocol provides a general framework for evaluating the efficacy of this compound in a surgically-induced osteoarthritis model in mice.[10][11][12]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Surgical instruments for destabilization of the medial meniscus (DMM) surgery
-
This compound formulation for intraperitoneal (i.p.) injection (e.g., dissolved in saline with a small percentage of a solubilizing agent)
-
Anesthesia and analgesics
-
Histology equipment and reagents (Safranin O and Fast Green staining)
Procedure:
-
Induction of osteoarthritis:
-
Anesthetize the mice.
-
Perform DMM surgery on the right knee joint to induce osteoarthritis. The left knee can serve as a sham-operated or non-operated control.
-
Administer post-operative analgesics as required.
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Beginning one day post-surgery, administer this compound or vehicle via i.p. injection daily or on an optimized schedule for a period of 4-8 weeks.
-
-
Assessment of joint damage:
-
At the end of the treatment period, euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare sagittal sections of the knee joints.
-
Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycan content.
-
-
Histological scoring:
-
Evaluate the severity of osteoarthritis based on cartilage degradation, osteophyte formation, and synovial inflammation using a standardized scoring system (e.g., OARSI score).
-
Two independent, blinded observers should perform the scoring.
-
-
Data analysis: Compare the histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-13 and a typical experimental workflow for evaluating this compound.
MMP-13 Signaling in Cancer Cell Metastasis
Caption: MMP-13's role in TGF-β induced cancer cell metastasis and its inhibition by this compound.
MMP-13 Signaling in Osteoarthritis Pathogenesis
Caption: Role of MMP-13 in IL-1β mediated cartilage degradation in osteoarthritis and its inhibition.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro characterization of this compound's inhibitory activity.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CL-82198: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective MMP-13 Inhibitor
This technical guide provides a comprehensive overview of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Compound Information
This compound is a potent and selective small molecule inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This activity makes MMP-13 a significant therapeutic target in pathologies such as osteoarthritis and cancer metastasis.
Physicochemical and Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 307002-71-7 (free base) | MedKoo Biosciences |
| 1188890-36-9 (hydrochloride) | Sigma-Aldrich | |
| Molecular Formula | C₁₇H₂₂N₂O₃ (free base) | MedKoo Biosciences |
| C₁₇H₂₂N₂O₃ • xHCl (hydrochloride) | Sigma-Aldrich | |
| Molecular Weight | 302.37 g/mol (free base) | MedKoo Biosciences, Sigma-Aldrich |
| 338.8 g/mol (hydrochloride) | Abcam | |
| IC₅₀ (MMP-13) | 3.2 µM - 10 µM | Abcam, Sigma-Aldrich |
| Selectivity | No significant activity against MMP-1, MMP-9, or TACE | Abcam, Sigma-Aldrich |
| Solubility | Water: 25 mg/mL | Sigma-Aldrich |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by binding to the S1' pocket of the MMP-13 enzyme. This binding is highly selective and does not involve chelation of the catalytic zinc ion, a mechanism common to many broader-spectrum MMP inhibitors. This selectivity is crucial for minimizing off-target effects.
Inhibition of MMP-13 Activity
The primary mechanism of this compound is the direct inhibition of MMP-13's enzymatic activity, preventing the degradation of its substrates, most notably type II collagen in articular cartilage. This has been demonstrated to protect against cartilage degradation in models of osteoarthritis.
Modulation of TGF-β Signaling in Fibrosis
In the context of fibrosis, particularly in hepatic stellate cells, this compound has been shown to decrease the protein levels of Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1). MMP-13 is known to be involved in the activation of TGF-β, a key pro-fibrotic cytokine. By inhibiting MMP-13, this compound can disrupt this pathological signaling cascade.
Involvement in Angiogenesis via FAK and ERK Pathways
MMP-13 is also implicated in promoting angiogenesis. It can enhance capillary tube formation through the activation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK). By inhibiting MMP-13, this compound can potentially attenuate this pro-angiogenic signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro MMP-13 Activity Assay
This protocol is based on the use of a fluorogenic FRET-based assay, such as the SensoLyte® 520 MMP-13 Assay Kit.
Objective: To quantify the inhibitory effect of this compound on MMP-13 enzymatic activity.
Materials:
-
Recombinant human MMP-13
-
This compound
-
SensoLyte® 520 MMP-13 Assay Kit (or equivalent)
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a dilution series of this compound in assay buffer.
-
Activate the pro-MMP-13 to active MMP-13 according to the kit manufacturer's instructions, typically involving incubation with APMA.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the activated MMP-13 enzyme to the wells containing this compound and control wells.
-
Incubate for the time specified by the kit manufacturer to allow for inhibitor-enzyme interaction.
-
Prepare the MMP-13 substrate solution as per the kit protocol.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 490/520 nm. Record data every 5-10 minutes for 30-60 minutes.
-
Calculate the reaction rates and determine the percentage of inhibition for each this compound concentration. IC₅₀ values can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Migration Assay (Transwell/Boyden Chamber)
This protocol describes a common method to assess the effect of this compound on cancer cell migration.
Objective: To determine if this compound can inhibit cell migration.
Materials:
-
Cancer cell line (e.g., LS174T)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (with and without serum/chemoattractant)
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension (in serum-free medium with this compound/vehicle) into the upper chamber of the inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the inserts. Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde or methanol).
-
Stain the fixed cells with Crystal Violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
In Vivo Osteoarthritis Model (Meniscal-Ligamentous Injury)
This protocol is based on a surgical model of osteoarthritis in mice to evaluate the in vivo efficacy of this compound.
Objective: To assess the ability of this compound to prevent or slow the progression of osteoarthritis in an animal model.
Materials:
-
Mice (e.g., 10-week-old wild-type)
-
Surgical instruments for meniscal-ligamentous injury (MLI) surgery
-
This compound
-
Vehicle control (e.g., normal saline)
-
Histological staining reagents (e.g., Alcian Blue/Hematoxylin/Orange G)
-
Microscope for histological analysis
Procedure:
-
Acclimatize mice to the housing conditions.
-
Perform MLI surgery on the knee joints of one cohort of mice. A sham surgery should be performed on a control group.
-
Beginning one day post-surgery, administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg body weight) every other day for a prolonged period (e.g., 12 weeks). A control group should receive vehicle injections.
-
Monitor the health and welfare of the animals throughout the study.
-
At the end of the treatment period, euthanize the animals and collect the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and perform histological staining (e.g., Alcian Blue/H&E/Orange G) to visualize cartilage and bone structures.
-
Perform histological grading of articular cartilage degradation using a standardized scoring system (e.g., OARSI score) by blinded observers.
-
Quantify cartilage area and thickness using image analysis software.
Conclusion
This compound is a valuable research tool for investigating the role of MMP-13 in various physiological and pathological processes. Its selectivity for MMP-13 makes it a more precise tool than broad-spectrum MMP inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of osteoarthritis, fibrosis, cancer, and other MMP-13-related diseases.
The S1' Pocket of MMP-13: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix (ECM). Its primary substrate is type II collagen, the main structural component of articular cartilage.[1][2] Dysregulation of MMP-13 activity is strongly implicated in the pathogenesis of osteoarthritis (OA), where it is a key driver of cartilage degradation.[1][3] This has made MMP-13 a prime therapeutic target for the development of disease-modifying OA drugs.
A key structural feature of MMP-13 that governs its substrate specificity and provides a unique opportunity for selective inhibitor design is the S1' pocket. This deep, hydrophobic pocket, located adjacent to the catalytic zinc ion, is highly variable among different MMPs, making it a critical determinant for achieving inhibitor selectivity.[4][5] This technical guide provides an in-depth exploration of the MMP-13 S1' pocket, offering valuable insights for researchers and drug developers in the field.
The Structure and Function of the S1' Pocket
The catalytic domain of MMPs contains a series of subsites (S3, S2, S1, S1', S2', S3') that accommodate the amino acid residues (P3, P2, P1, P1', P2', P3') of the substrate on either side of the scissile bond. Among these, the S1' pocket is the most variable in terms of size, shape, and amino acid composition across the MMP family.[4] In MMP-13, the S1' pocket is notably large and hydrophobic, which allows it to accommodate a wide range of substrates and inhibitors.[2][4]
A crucial element of the S1' pocket is the "specificity loop" or "Ω-loop," a highly flexible region that contributes to the pocket's dynamic nature and its ability to adapt to different ligands.[4] This flexibility is a key factor in designing selective inhibitors that can exploit the unique conformational states of the MMP-13 S1' pocket.
The primary function of the S1' pocket is to recognize and bind the P1' residue of the substrate, thereby positioning the scissile bond for cleavage by the catalytic zinc ion. The specific interactions between the substrate/inhibitor and the residues lining the S1' pocket are critical for determining the affinity and specificity of binding.
The S1' Pocket as a Target for Selective Inhibitors
The high degree of conservation in the active site, particularly around the catalytic zinc, among different MMPs has posed a significant challenge in developing selective inhibitors. Early broad-spectrum MMP inhibitors, often containing a zinc-binding group (ZBG) like a hydroxamate, failed in clinical trials due to off-target effects and associated musculoskeletal syndrome.[6]
The unique characteristics of the S1' pocket of MMP-13 have enabled a paradigm shift towards the development of non-zinc-binding, allosteric inhibitors that target this specificity pocket.[4][7] These inhibitors achieve their selectivity by forming specific interactions with the unique residues and conformational states of the S1' pocket and its surrounding loop, avoiding direct chelation of the catalytic zinc.[4][6] This approach has led to the discovery of highly potent and selective MMP-13 inhibitors with improved safety profiles.
Quantitative Data on S1' Pocket-Targeting Inhibitors
The following table summarizes the inhibitory activity of various compounds that are known or predicted to interact with the S1' pocket of MMP-13. This data provides a comparative overview of their potency and selectivity.
| Compound/Inhibitor | Type | MMP-13 IC50 (nM) | MMP-13 Ki (nM) | Selectivity Profile | Reference |
| Pyrimidine Dicarboxamide 1 | Non-zinc binding | 8 | - | Highly selective for MMP-13. | [7] |
| AQU-019 | Non-zinc binding | 4.8 | - | Highly selective for MMP-13. | [7] |
| RF036 | Non-zinc binding | 3.4-4.9 | 2.7 | Highly selective vs. MMP-1, -2, -8, -9, -14. | [8] |
| Inhibitor 1 (RF036 analog) | Non-zinc binding | - | 12 | Selective vs. other MMPs. | [8] |
| Inhibitor 3 (RF036 analog) | Non-zinc binding | - | 10 | Selective vs. other MMPs. | [8] |
| Compound 9a | Zinc-binding | 0.65 | - | Selective vs. MMP-1, -3, -7, -8, -9. | [2] |
| Compound 1 (from HTS) | Non-zinc binding | 2400 | - | - | [6] |
| Compound 25 | Non-zinc binding | 2.4 | - | Selective vs. MMP-1, -2, -8, -9, MT1-MMP. | [6] |
| Compound 26 | Non-zinc binding | - | 159 | Selective vs. MMP-1, -2, -8, -9, MT1-MMP. | [6] |
| Compound 30 | Non-zinc binding | 1.9 | - | ~50-fold selective over MMP-8. | [6] |
Experimental Protocols
MMP-13 Activity Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes a common method for measuring MMP-13 activity and screening for inhibitors using a FRET-based peptide substrate.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by MMP-13, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme activity.[9][10]
Materials:
-
Recombinant human MMP-13 (activated)
-
FRET peptide substrate for MMP-13 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the stock solution of recombinant MMP-13 to the desired final concentration in assay buffer.
-
Dilute the FRET peptide substrate to the desired final concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Control wells: Assay buffer and FRET substrate.
-
Enzyme control wells: MMP-13 solution and FRET substrate.
-
Test wells: MMP-13 solution, test compound dilution, and FRET substrate.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Subtract the background fluorescence (control wells) from all readings.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
X-ray Crystallography of MMP-13 in Complex with an Inhibitor
This protocol provides a general workflow for determining the three-dimensional structure of MMP-13 bound to an inhibitor that targets the S1' pocket.
Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By crystallizing the MMP-13/inhibitor complex and exposing it to an X-ray beam, a diffraction pattern is generated. This pattern can be used to calculate the electron density map of the complex and build a detailed 3D model.
Procedure:
-
Protein Expression and Purification:
-
Express the catalytic domain of human MMP-13 in a suitable expression system (e.g., E. coli).
-
Purify the protein to high homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified MMP-13 with a molar excess of the inhibitor to ensure complete binding.
-
-
Crystallization:
-
Screen for crystallization conditions using various commercially available or in-house prepared screens (varying pH, precipitant, and additives).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known MMP-13 structure as a search model.
-
Build and refine the atomic model of the MMP-13/inhibitor complex against the experimental data.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific interactions between the inhibitor and the residues of the S1' pocket.
-
Signaling Pathways and Experimental Workflows
MMP-13 Signaling in Osteoarthritis
In the context of osteoarthritis, the expression and activity of MMP-13 are regulated by various signaling pathways, primarily driven by pro-inflammatory cytokines like IL-1β and TNF-α. The Wnt/β-catenin signaling pathway has also been identified as a key regulator of MMP-13 expression in chondrocytes.[11][12] Understanding these pathways is crucial for identifying upstream targets that could modulate MMP-13 activity.
Caption: Signaling pathways regulating MMP-13 expression in osteoarthritis.
Workflow for S1' Pocket-Targeting Inhibitor Development
The development of selective MMP-13 inhibitors targeting the S1' pocket typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the development of MMP-13 S1' pocket inhibitors.
Conclusion
The S1' pocket of MMP-13 represents a highly attractive target for the design of selective inhibitors for the treatment of osteoarthritis and other diseases where MMP-13 is implicated. Its unique structural features and dynamic nature provide a basis for overcoming the challenges of off-target effects associated with broad-spectrum MMP inhibitors. By leveraging a deep understanding of the S1' pocket's structure and function, coupled with robust experimental and computational approaches, the development of safe and effective MMP-13-targeted therapies is a promising and achievable goal. This guide provides a foundational resource for researchers dedicated to advancing this important area of drug discovery.
References
- 1. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
CL-82198: A Technical Guide for Investigating Collagen Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), and its application in studying collagen degradation pathways. This document details the compound's mechanism of action, summarizes key quantitative data, provides experimental methodologies from cited studies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Collagen Degradation
Collagen, the most abundant protein in the extracellular matrix (ECM), plays a crucial role in maintaining tissue structure and integrity. The degradation of collagen is a tightly regulated process mediated by a family of enzymes known as matrix metalloproteinases (MMPs). Dysregulation of MMP activity, particularly of the collagenase MMP-13, is implicated in various pathological conditions characterized by excessive collagen breakdown, such as osteoarthritis, and in processes like cancer cell migration.
This compound is a potent and selective small molecule inhibitor of MMP-13, making it a valuable tool for elucidating the specific roles of this enzyme in collagen degradation and associated pathologies.
Mechanism of Action
This compound exerts its inhibitory effect on MMP-13 through a distinct mechanism that does not involve the chelation of the catalytic zinc ion, a common feature of many broad-spectrum MMP inhibitors. Instead, it binds with high affinity to the S1' specificity pocket of the MMP-13 enzyme.[1] This specific binding interaction accounts for its high selectivity for MMP-13 over other MMPs, such as MMP-1 and MMP-9, as well as tumor necrosis factor-alpha converting enzyme (TACE).[2] By occupying this pocket, this compound effectively blocks the enzyme's ability to bind and cleave its natural substrate, type II collagen, thereby inhibiting collagen degradation.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been quantified in various studies. The following table summarizes the key data points.
| Parameter | Value | Target Enzyme | Notes | Reference |
| IC50 | 3.2 µM | MMP-13 | Orally bioavailable. | [3][4] |
| IC50 | 10 µM | MMP-13 | [2] | |
| Selectivity | No inhibition | MMP-1, MMP-9, TACE | Demonstrates high selectivity for MMP-13. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study its effects on cellular processes related to collagen degradation and pathology.
Cell Migration Assay
This protocol is based on studies investigating the effect of this compound on cancer cell migration, a process often dependent on ECM remodeling.
-
Cell Line: LS174T colorectal cancer cells.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Boyden chamber inserts (8 µm pore size)
-
Fibronectin (coating agent)
-
-
Procedure:
-
Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) overnight at 4°C.
-
Starve LS174T cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing either this compound (10 µM) or vehicle control (DMSO).
-
Add the cell suspension to the upper chamber of the Boyden inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with a suitable stain (e.g., crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Expected Outcome: A significant reduction in the number of migrated cells in the this compound treated group compared to the control group.[5]
Western Blot Analysis for Fibrosis-Related Proteins
This protocol details the investigation of this compound's effect on the expression of profibrotic molecules in hepatic stellate cells.
-
Cell Line: Hepatic stellate cells (HSCs).
-
Reagents:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture HSCs to the desired confluency.
-
Treat the cells with this compound at the desired concentration or vehicle control for the specified duration.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against CTGF and TGF-β1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Expected Outcome: A decrease in the protein levels of CTGF and TGF-β1 in HSCs treated with this compound.[5]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway involving MMP-13 and the experimental workflow for assessing the impact of this compound.
Caption: Signaling pathway leading to MMP-13 activation and collagen degradation, and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cellular functions.
References
Investigating the Role of MMP-13 in Tumor Metastasis with the Selective Inhibitor CL-82198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM), particularly type II collagen. Its overexpression is strongly correlated with the progression, invasion, and metastasis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of MMP-13 in tumor metastasis and the utility of CL-82198, a selective MMP-13 inhibitor, as a research tool to investigate these processes. This document outlines detailed experimental protocols, presents quantitative data on inhibitor efficacy, and visualizes key signaling pathways and experimental workflows.
Introduction: The Role of MMP-13 in Tumor Metastasis
Tumor metastasis is a complex, multi-step process involving local invasion, intravasation, circulation, extravasation, and colonization of distant organs. A critical step in this cascade is the breakdown of the ECM, which acts as a physical barrier to cancer cell migration. Matrix metalloproteinases (MMPs) are a family of enzymes essential for ECM remodeling.
MMP-13 is particularly implicated in cancer progression due to its potent collagenolytic activity.[1] Overexpression of MMP-13 has been observed in numerous malignancies, including breast, colorectal, lung, and oral squamous cell carcinoma, where it is often associated with increased tumor aggressiveness and poor patient prognosis.[2][3] MMP-13 facilitates tumor invasion by degrading collagenous components of the ECM, thereby creating pathways for cancer cells to migrate.[3] Furthermore, MMP-13 can cleave other non-ECM substrates, including cell surface receptors and signaling molecules, which can further promote tumor growth and metastasis.[1]
This compound: A Selective MMP-13 Inhibitor
This compound is a potent and selective inhibitor of MMP-13.[4] Its selectivity is attributed to its unique binding mechanism; it occupies the entire S1' specificity pocket of the MMP-13 enzyme.[2][5] This mode of action distinguishes it from many broad-spectrum MMP inhibitors, which often exhibit off-target effects.
Quantitative Data: Inhibitory Activity and Selectivity of this compound
The efficacy and selectivity of an inhibitor are critical for its utility as a research tool. The following tables summarize the available quantitative data for this compound.
| Enzyme | IC50 | Reference |
| MMP-13 | 3.2 µM | [6] |
| MMP-13 | 10 µM | [5] |
| MMP-1 | No activity | [5] |
| MMP-9 | No activity | [5] |
| TACE (TNF-α Converting Enzyme) | No activity | [5] |
Table 1: In vitro inhibitory activity of this compound against various metalloproteinases.
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Migration | LS174 (Colorectal Cancer) | 10 µM | Significantly reduces cell migration | [2] |
Table 2: Cellular activity of this compound in an in vitro cancer model.
| Animal Model | Treatment Regimen | Effect | Reference |
| Mouse Model of Osteoarthritis | 1-10 mg/kg; i.p.; every other day | Decelerates disease progression | [4] |
Table 3: In vivo efficacy of this compound.
Key Signaling Pathways Regulating MMP-13 Expression
The expression of MMP-13 in cancer cells is tightly regulated by complex signaling networks initiated by growth factors, cytokines, and cell-matrix interactions. Understanding these pathways is crucial for elucidating the mechanisms of tumor metastasis.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can act as both a tumor suppressor and a promoter of metastasis. In advanced cancers, TGF-β often promotes invasion and metastasis, in part by upregulating MMP-13 expression. This can occur through both SMAD-dependent and SMAD-independent pathways.[7][8][9][10] In the canonical SMAD pathway, TGF-β binding to its receptor leads to the phosphorylation and activation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[8][9]
ERK/NF-κB Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathways are frequently activated in cancer and are known to induce the expression of genes involved in invasion and metastasis, including MMP-13.[11] Growth factors and inflammatory cytokines can activate the ERK pathway, leading to the phosphorylation and activation of transcription factors such as AP-1. The NF-κB pathway is a key regulator of inflammation and cell survival, and its activation leads to the translocation of NF-κB dimers to the nucleus, where they can bind to the promoter of the MMP-13 gene and drive its transcription.[3]
Experimental Protocols for Investigating MMP-13 and this compound
To investigate the role of MMP-13 in tumor metastasis and the efficacy of this compound, a variety of in vitro and in vivo experimental models can be employed.
Gelatin Zymography for Assessing MMP-13 Activity
Gelatin zymography is a sensitive technique used to detect the activity of gelatinolytic MMPs, including MMP-13, in biological samples such as conditioned cell culture media or tissue extracts.
Protocol:
-
Sample Preparation: Collect conditioned media from cancer cells cultured in serum-free media. Centrifuge to remove cellular debris.
-
Electrophoresis: Mix samples with non-reducing sample buffer and run on a polyacrylamide gel co-polymerized with gelatin.
-
Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands against a blue background.
-
Inhibition Assay: To confirm the activity is due to MMP-13, parallel samples can be pre-incubated with this compound prior to electrophoresis, or this compound can be included in the incubation buffer. A reduction in the intensity of the corresponding band would indicate specific inhibition of MMP-13.
Matrigel Invasion Assay
The Matrigel invasion assay, also known as the Boyden chamber assay, is a widely used in vitro method to assess the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel, a basement membrane extract.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the transwell. The lower chamber contains medium with a chemoattractant, such as fetal bovine serum.
-
Inhibition with this compound: For inhibitor studies, this compound can be added to the upper chamber with the cells.
-
Incubation: Incubate the chambers for 24-48 hours to allow invasive cells to degrade the Matrigel and migrate through the pores of the insert.
-
Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
In Vivo Metastasis Models
Animal models are indispensable for studying the complex process of metastasis in a physiological context. Orthotopic implantation models, where cancer cells are injected into the corresponding organ of an immunocompromised mouse, are particularly relevant.
Example Protocol: Orthotopic Breast Cancer Model
-
Cell Culture: Culture a metastatic breast cancer cell line (e.g., MDA-MB-231).
-
Orthotopic Injection: Surgically inject the cancer cells into the mammary fat pad of female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor over time using calipers.
-
Treatment with this compound: Once tumors are established, begin treatment with this compound (e.g., 1-10 mg/kg, intraperitoneal injection, every other day). A vehicle control group should be included.
-
Metastasis Quantification: At the end of the study, euthanize the animals and harvest the lungs and other potential metastatic sites. Metastatic burden can be quantified by counting the number of surface nodules or by histological analysis of tissue sections.
Conclusion
MMP-13 is a key player in tumor invasion and metastasis, and its selective inhibition presents a promising avenue for cancer research and therapy. This compound, with its high selectivity for MMP-13, is an invaluable tool for dissecting the specific roles of this enzyme in cancer progression. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding and targeting MMP-13-driven metastasis. Future investigations employing these methodologies will undoubtedly contribute to the development of novel anti-metastatic therapies.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MMP | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-specific sensitivity to TGFβ signaling and changes to the Mmp13 promoter underlie avian jaw development and evolution | eLife [elifesciences.org]
- 9. Species-specific sensitivity to TGFβ signaling and changes to the Mmp13 promoter underlie avian jaw development and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Cross Talk between TGF-β/Smad and Other Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
CL-82198: A Selective MMP-13 Inhibitor as a Research Tool for Fibrotic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leads to tissue scarring and organ dysfunction. It is a hallmark of numerous chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. A key family of enzymes involved in ECM remodeling is the matrix metalloproteinases (MMPs). Among these, MMP-13 (Collagenase-3) has garnered significant interest due to its preferential degradation of type II collagen and its role in the cleavage and activation of pro-fibrotic factors. CL-82198 is a potent and selective, non-zinc-chelating inhibitor of MMP-13, making it a valuable tool for investigating the role of this specific collagenase in the pathogenesis of fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, data from key studies, and detailed experimental protocols to facilitate its use in fibrosis research.
Mechanism of Action
This compound selectively inhibits human MMP-13 by binding to the S1' pocket of the enzyme. This binding is distinct from many other MMP inhibitors as it does not involve chelation of the catalytic zinc ion, contributing to its high selectivity. By inhibiting MMP-13, this compound can modulate fibrotic processes through at least two key mechanisms:
-
Reduced Collagen Degradation: While excessive collagen deposition is a hallmark of fibrosis, the role of specific MMPs is complex. In certain contexts, MMP-13 activity may contribute to a pro-fibrotic microenvironment.
-
Inhibition of Pro-fibrotic Factor Activation: MMP-13 is known to cleave and activate pro-fibrotic molecules, including Connective Tissue Growth Factor (CTGF) and Transforming Growth Factor-beta 1 (TGF-β1). By inhibiting MMP-13, this compound can decrease the levels of active CTGF and TGF-β1, thereby attenuating downstream fibrotic signaling.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Species | Reference |
| IC50 | MMP-13 | 3.2 µM | Human | [1] |
| IC50 | MMP-13 | 10 µM | Not Specified | [2] |
| Inhibition | MMP-13 | 89% at 10 µg/mL | Not Specified | [2] |
| Activity | MMP-1, MMP-9, TACE | No activity | Human | [1][2] |
Table 2: In Vitro Effects of this compound on Fibrosis-Related Markers
| Cell Line | Treatment | Effect | Marker | Quantitative Change | Reference |
| Rat Hepatic Stellate Cells | 10 µM this compound | Inhibition of MMP-13 | CTGF (full-length and fragments) | Marked decrease (qualitative) | [3] |
| Rat Hepatic Stellate Cells | 10 µM this compound | Inhibition of MMP-13 | Active TGF-β1 | Marked decrease (qualitative) | [3] |
Table 3: In Vivo Administration of this compound
| Animal Model | Disease | Dose | Route of Administration | Frequency | Duration | Reference |
| Mouse | Osteoarthritis (MLI-induced) | 1, 5, or 10 mg/kg | Intraperitoneal (i.p.) | Every other day | 12 weeks | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits MMP-13, blocking TGF-β1 and CTGF activation.
Caption: Workflow for in vitro testing of this compound on hepatic stellate cells.
Caption: Workflow for in vivo testing of this compound in a liver fibrosis model.
Experimental Protocols
In Vitro Inhibition of MMP-13 in Hepatic Stellate Cells
This protocol is adapted from George J, et al. (2017).[3]
1. Cell Culture:
- Isolate primary hepatic stellate cells (HSCs) from rat livers.
- Culture HSCs in a 50:50 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
- Activate HSCs by culturing on uncoated plastic dishes for 7-10 days.
2. This compound Treatment:
- Plate activated HSCs in appropriate culture vessels.
- Treat the cells with 10 µM this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration ≤0.1%) for a specified duration (e.g., 24-48 hours).
- Include a vehicle control group (cells treated with the solvent alone).
3. Analysis of Fibrotic Markers:
- Western Blot for CTGF and TGF-β1:
- Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against CTGF, TGF-β1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect chemiluminescence and quantify band intensities using densitometry software.
- Immunocytochemistry for CTGF:
- Culture HSCs on chamber slides and treat with this compound.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Block with a suitable blocking buffer.
- Incubate with a primary antibody against CTGF.
- Incubate with a fluorescently labeled secondary antibody.
- Mount with a DAPI-containing medium and visualize using a fluorescence microscope.
In Vivo Evaluation in a CCl4-Induced Liver Fibrosis Model
This is a representative protocol; specific parameters may need optimization.
1. Animal Model:
- Use male C57BL/6 mice (8-10 weeks old).
- Induce liver fibrosis by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) (e.g., 1 mL/kg body weight, 1:4 dilution in corn oil) twice a week for 4-8 weeks.
2. This compound Administration:
- Based on a study in an osteoarthritis model, a potential dosing regimen could be 1-10 mg/kg body weight, administered via i.p. injection every other day.[4]
- Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
- Begin treatment concurrently with, or after the establishment of, fibrosis.
- Include a vehicle control group and a CCl4-only group.
3. Assessment of Fibrosis:
- At the end of the study, euthanize the mice and collect liver tissue and blood.
- Histological Analysis (Sirius Red Staining):
- Fix liver lobes in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 µm sections and stain with Picro-Sirius Red solution.
- Capture images under polarized light and quantify the collagen-positive area as a percentage of the total liver area using image analysis software (e.g., ImageJ/Fiji).
- Hydroxyproline Assay:
- Hydrolyze a known weight of liver tissue in 6N HCl.
- Measure the hydroxyproline content using a colorimetric assay, which is a quantitative measure of total collagen.
- Quantitative PCR (qPCR):
- Extract total RNA from liver tissue.
- Synthesize cDNA.
- Perform qPCR using primers for pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Tgf-β1. Normalize to a housekeeping gene (e.g., Gapdh).
- Western Blot for α-SMA:
- Prepare protein lysates from liver tissue.
- Perform Western blotting as described in the in vitro protocol using an antibody against α-SMA.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of MMP-13 in fibrotic diseases. Its selectivity allows for the specific interrogation of MMP-13's contribution to ECM remodeling and the activation of pro-fibrotic signaling cascades. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at further understanding and potentially targeting MMP-13 in the context of fibrosis. Further in vivo studies are warranted to fully characterize the anti-fibrotic potential of this compound and to validate MMP-13 as a therapeutic target for fibrotic conditions.
References
Methodological & Application
Application Notes and Protocols: CL-82198 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The provided information is intended for research purposes only.
Introduction
This compound is a selective, small-molecule inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][] Due to its role in cartilage breakdown, MMP-13 is a key target in the research and development of therapeutics for diseases such as osteoarthritis.[1][3] this compound exhibits its inhibitory action by binding to the S1' pocket of MMP-13.[1][4][5] This document outlines a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on MMP-13.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity against MMP-13.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 10 µM | MMP-13 | Does not inhibit MMP-1, MMP-9, and TACE.[4][5] |
Signaling Pathway and Experimental Workflow
MMP-13 Inhibition by this compound
Caption: this compound selectively binds to and inhibits MMP-13, preventing the degradation of its substrate, collagen.
Experimental Workflow for MMP-13 Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory effect of this compound on MMP-13 activity.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is adapted from commercially available MMP-13 inhibitor assay kits and tailored for the evaluation of this compound.[3]
1. Materials and Reagents:
-
Recombinant Human MMP-13 (rhMMP-13): Catalytically active, truncated form.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to achieve final desired concentrations.
-
Fluorogenic MMP-13 Substrate: A peptide substrate that fluoresces upon cleavage by MMP-13 (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂).[3]
-
Assay Buffer: Typically Tris-HCl based buffer containing NaCl, CaCl₂, and a detergent like Brij-35. A common formulation is 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
APMA (4-aminophenylmercuric acetate): For activation of pro-MMP-13 if the enzyme is in its latent form.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~365 nm and emission at ~450 nm.[3]
2. Experimental Procedure:
a. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer and keep it on ice.
-
rhMMP-13 Solution: Dilute the rhMMP-13 stock to a working concentration (e.g., 10 µg/mL) in assay buffer.[3] The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer. A typical starting point for an IC50 determination would be a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Substrate Solution: Prepare the fluorogenic substrate solution at the desired final concentration (e.g., 20 µM) by diluting the stock in assay buffer.[3]
b. Assay Protocol:
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add assay buffer, rhMMP-13, and vehicle (e.g., DMSO).
-
Test wells: Add assay buffer, rhMMP-13, and the corresponding this compound dilution.
-
-
Reaction Mixture: To each well of the 96-well plate, add the components in the following order:
-
50 µL of assay buffer.
-
10 µL of diluted rhMMP-13 solution.
-
10 µL of this compound dilution or vehicle.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 30 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear phase for the control wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[3]
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of MMP-13 inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
4. Cell-Based Assay for MMP-13 Expression (Optional):
To assess the effect of this compound on MMP-13 expression in a cellular context, a cell-based assay can be performed.
a. Materials:
-
Chondrocyte cell line (e.g., OUMS-27) or primary chondrocytes.[6]
-
Cell culture medium (e.g., DMEM) with supplements.
-
Interleukin-1β (IL-1β) to induce MMP-13 expression.[6]
-
Reagents for RNA extraction and qRT-PCR or protein extraction and Western blotting.
b. Protocol Outline:
-
Cell Seeding: Seed chondrocytes in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).[6]
-
Stimulation: Stimulate the cells with IL-1β (e.g., 5-10 ng/mL) for a defined time (e.g., 6 hours for mRNA or 24 hours for protein) to induce MMP-13 expression.[6]
-
Analysis:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the relative mRNA expression of MMP13.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using an antibody specific for MMP-13 to assess protein levels.[6]
-
This cell-based assay provides complementary data on whether this compound, in addition to its direct enzymatic inhibition, affects the expression of MMP-13.
References
CL-82198 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), in various solvents. The document includes protocols for stock solution preparation and application in both in vitro and in vivo experimental settings.
Introduction
This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the progression of osteoarthritis, cancer cell migration, and liver fibrosis.[1][2][3] It exerts its inhibitory effect by binding to the S1' pocket of MMP-13, showing no significant activity against other matrix metalloproteinases such as MMP-1 and MMP-9, or TNF-α converting enzyme (TACE).[3][4][5] Understanding its solubility and proper handling is critical for reproducible experimental outcomes.
Solubility of this compound
The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data. It is crucial to note that for DMSO, using a fresh, anhydrous grade is recommended as the solvent is hygroscopic, which can impact solubility.[1] For aqueous solutions, solubility may be pH-dependent, and the use of the hydrochloride salt form can enhance solubility in water.[5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |
| DMSO | 100 mg/mL | 330.72 mM | Requires sonication. Use of newly opened DMSO is recommended. | [1][2][6] |
| 2.5 mg/mL | 8.27 mM | [3] | ||
| Ethanol | 60 mg/mL | 198.43 mM | [7] | |
| 25 mg/mL | 82.68 mM | [3] | ||
| Water | 25 mg/mL | 82.68 mM | As hydrochloride salt. | [4][8] |
| Soluble to 50 mM | ~15.12 mg/mL | As hydrochloride salt. | [5] | |
| Insoluble | - | [7] | ||
| PBS (pH 7.2) | 0.25 mg/mL | 0.83 mM | [3] | |
| DMF | 3 mg/mL | 9.92 mM | [3] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ≥ 8.27 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][6] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ≥ 8.27 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [1][6] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | ≥ 8.27 mM | 10% DMSO, 90% Corn Oil. | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution for working solutions.
Materials:
-
This compound powder (Molecular Weight: 302.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.24 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: If precipitation or cloudiness persists, place the vial in a water bath sonicator for 5-10 minutes, or until the solution is clear.[1][2] Gentle warming can also aid dissolution.[1]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][6]
Protocol 2: Application in Cell-Based Assays
This protocol provides a general workflow for using this compound in a typical in vitro cell culture experiment, such as a cell migration assay.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Cultured cells (e.g., LS174 colorectal cancer cells)[1]
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 100 mM stock 1:1000 into the medium. Note: The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Treatment: Add the diluted this compound solution to the cell culture wells to achieve the desired final concentration (e.g., 10 µM).[1]
-
Incubation: Incubate the cells for the specified duration of the experiment (e.g., 24 hours).[1]
-
Analysis: Proceed with the experimental analysis, such as quantifying cell migration, protein expression, or other relevant endpoints.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol details the preparation of a this compound formulation suitable for intraperitoneal injection in animal models, such as mice.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Initial Dissolution: Prepare a 25 mg/mL stock of this compound in DMSO.
-
Vehicle Preparation: In a sterile tube, add the solvents sequentially. For a 1 mL final volume, follow this order: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock (This constitutes 10% of the final volume). Mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well.
-
Final Concentration: This procedure yields a clear solution with a this compound concentration of 2.5 mg/mL.[1][6]
-
Administration: The solution can be administered via intraperitoneal (i.p.) injection at the desired dosage (e.g., 1-10 mg/kg body weight).[1][2]
Signaling Pathway Inhibition
This compound selectively inhibits MMP-13, a key protease in tissue remodeling. In pathological conditions like osteoarthritis, MMP-13 degrades type II collagen in cartilage. In cancer, it facilitates cell migration and invasion. By inhibiting MMP-13, this compound can block these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [sigmaaldrich.com]
- 5. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound [sigmaaldrich.com]
Preparing CL-82198 stock solutions and working concentrations.
Application Notes and Protocols: CL-82198
Topic: Preparing Stock Solutions and Working Concentrations of this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen.[1][] Its selectivity is achieved by binding to the entire S1' pocket of the MMP-13 enzyme.[1][3][4] Unlike many other MMP inhibitors, this compound shows minimal to no activity against other MMPs such as MMP-1, MMP-9, or TNF-α converting enzyme (TACE), making it a valuable tool for specific investigations into the role of MMP-13.[3][4][5][6]
These characteristics make this compound a critical compound in studies related to osteoarthritis, cancer cell migration, and tissue remodeling.[1][7][8] Accurate and consistent preparation of stock solutions and working concentrations is paramount to achieving reproducible experimental results. This document provides detailed protocols and data for the proper handling and preparation of this compound solutions.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₃[1] |
| Molecular Weight | 302.37 g/mol (free base)[1][9][10] |
| CAS Number | 307002-71-7 (free base)[1][5] |
| Appearance | White to light yellow solid[1][9] |
| Purity | >98%[5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (approx. 330 mM)[1][7] | Ultrasonic agitation may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results.[1] |
| Water | 25 mg/mL (approx. 74 mM)[9] | Refers to the hydrochloride salt form. |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1][7] | Store desiccated. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] | Recommended for long-term storage. |
| -20°C | 1 year[1][7] | Aliquot to avoid repeated freeze-thaw cycles.[1][6] Stock solutions are reported to be stable for up to 3 months at -20°C.[6][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be used for subsequent dilutions.
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Preparation: Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing: On an analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 30.24 mg of this compound (free base).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. For 30.24 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Sonication (if necessary): If precipitation or incomplete dissolution occurs, place the vial in a sonicator water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Preparation of Working Concentrations for Cell-Based Assays
This protocol details the dilution of the primary DMSO stock solution to final working concentrations for in vitro experiments. Typical working concentrations range from 1 µM to 20 µM.[1]
Materials and Equipment:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 100 mM stock 1:100 in sterile cell culture medium or PBS. For example, add 5 µL of the 100 mM stock to 495 µL of medium.
-
Final Dilution: Prepare the final working concentration by diluting the intermediate stock into the final volume of cell culture medium.
-
Example for a 10 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium for a final volume of 1 mL.
-
-
Solvent Control: It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control wells. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cellular toxicity or off-target effects.[11]
-
Application: Mix the final solution gently and add it to your cell cultures.
Table 4: Example Dilution Series from a 100 mM Stock
| Stock Concentration | Intermediate Stock | Final Concentration | Dilution Factor (from Intermediate) | Volume of Intermediate Stock for 1 mL Final | Volume of Medium | Final DMSO % |
| 100 mM | 1 mM (1:100) | 1 µM | 1:1000 | 1 µL | 999 µL | <0.01% |
| 100 mM | 1 mM (1:100) | 10 µM | 1:100 | 10 µL | 990 µL | 0.01% |
| 100 mM | 1 mM (1:100) | 20 µM | 1:50 | 20 µL | 980 µL | 0.02% |
Diagrams
The following diagrams illustrate the experimental workflow and the inhibitory mechanism of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibitory action of this compound on the MMP-13 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (CAS 307002-71-7) | Abcam [abcam.com]
- 6. This compound [sigmaaldrich.com]
- 7. This compound | MMP | TargetMol [targetmol.com]
- 8. Matrix metalloproteinase inhibitors: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [sigmaaldrich.com]
- 10. medkoo.com [medkoo.com]
- 11. emulatebio.com [emulatebio.com]
Application Notes and Protocols for CL-82198 in the Inhibition of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell migration is a critical process in tumor progression and metastasis, the primary cause of cancer-related mortality. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, play a pivotal role in the degradation of the extracellular matrix (ECM), a key step in enabling cell motility and invasion. Among the MMPs, MMP-13 (Collagenase-3) has been identified as a significant contributor to the progression of various cancers, including colorectal, breast, and lung cancer.[1] Its overexpression is often correlated with poor prognosis.[1]
CL-82198 is a potent and selective small molecule inhibitor of MMP-13. By specifically targeting MMP-13, this compound serves as a valuable tool for investigating the role of this particular metalloproteinase in cancer cell migration and invasion. These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the wound healing (scratch) assay and the Boyden chamber (Transwell) assay.
Mechanism of Action
This compound inhibits the enzymatic activity of MMP-13, which is responsible for cleaving components of the ECM, most notably type II collagen, but also other collagens and matrix proteins.[2][3] By blocking MMP-13, this compound prevents the breakdown of the ECM, thereby impeding the physical pathways for cancer cell migration. Furthermore, MMP-13 is known to be involved in the activation of signaling pathways that promote cell motility and the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][4] Inhibition of MMP-13 by this compound can, therefore, disrupt these signaling cascades.
Data Presentation: Quantitative Inhibition of Cancer Cell Migration
The inhibitory effect of this compound on cancer cell migration has been quantified in various studies. The following table summarizes the dose-dependent effects of this compound on the migration of the human colorectal cancer cell line LS174.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time | % Inhibition of Migration | Reference |
| LS174 | Boyden Chamber | 10 | 24 hours | 55% | [5] |
| LS174 | Boyden Chamber | 20 | 24 hours | 52% | [5] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., HT29 colorectal cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well cell culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cancer cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10^5 to 2 x 10^5 cells/well for U87MG glioma cells).[6]
-
Cell Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step helps to minimize cell proliferation, which can interfere with the migration analysis.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[7]
-
Washing: Gently wash the well twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point for all conditions using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Boyden Chamber (Transwell) Assay
This assay is ideal for studying chemotactic cell migration.
Materials:
-
Cancer cell line of interest (e.g., LS174 colorectal cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Protocol:
-
Preparation of Chemoattractant: Add 500-750 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Treatment: Add the desired concentrations of this compound (e.g., 0, 10, 20 µM) and the vehicle control (DMSO) to the cell suspension.
-
Cell Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the insert in a staining solution like Crystal Violet for 10-15 minutes.
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification: Allow the insert to dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in inhibiting cancer cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Boyden Chamber (Transwell) Assay.
References
- 1. Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker | Aging [aging-us.com]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase-13 is regulated by toll-like receptor-9 in colorectal cancer cells and mediates cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for CL-82198 Treatment of Chondrocytes In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of type II collagen, the primary structural component of articular cartilage.[1] Excessive MMP-13 activity is a hallmark of osteoarthritis (OA), leading to cartilage breakdown and disease progression. These application notes provide detailed protocols for utilizing this compound in in vitro chondrocyte models to study its effects on MMP-13 activity and its potential as a chondroprotective agent.
Mechanism of Action
This compound is a non-zinc-binding inhibitor that selectively targets MMP-13.[2] Its mechanism of action involves binding to the S1' pocket of the MMP-13 enzyme, a structural feature that contributes to its high selectivity over other MMPs.[2] By inhibiting MMP-13, this compound is expected to reduce the degradation of type II collagen and other extracellular matrix components, thereby preserving cartilage integrity.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro efficacy of this compound.
Table 1: Inhibition of Recombinant Human MMP-13 Activity by this compound (Cell-Free Assay)
| This compound Concentration | Percent Inhibition of MMP-13 Activity |
| 10 µg/mL | > 90% |
Data sourced from a study utilizing the SensoLyte 520 MMP-13 Assay Kit.[1]
Table 2: Inhibition of BMP-2-Induced MMP-13 Activity in Primary Mouse Sternal Chondrocytes by this compound
| Treatment Group | This compound Concentration (µM) | Percent Inhibition of MMP-13 Activity |
| Vehicle Control | 0 | 0% |
| This compound | 1 | > 90% |
| This compound | 5 | > 90% |
| This compound | 10 | > 90% |
Primary chondrocytes were stimulated with 100 ng/mL of Bone Morphogenetic Protein 2 (BMP-2) for 60 hours to induce MMP-13 production.[1]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Chondrocytes
This protocol describes a general method for isolating primary chondrocytes from cartilage tissue, which can be adapted for various sources (e.g., human, bovine, murine).
Materials:
-
Cartilage tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pronase (or Trypsin)
-
Collagenase Type II
-
Phosphate-Buffered Saline (PBS)
-
Cell strainer (70-100 µm)
-
Centrifuge
-
Cell culture flasks/plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Aseptically dissect cartilage from the source tissue and wash it three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Incubate the minced tissue in a 0.25% Trypsin or 2 mg/mL Pronase solution for 30-60 minutes at 37°C to remove non-chondrocytic cells and predigest the matrix.
-
Wash the cartilage pieces twice with sterile PBS.
-
Digest the tissue with 0.2% Collagenase Type II solution in DMEM overnight at 37°C with gentle agitation. The digestion time may need optimization depending on the tissue source and thickness.
-
After digestion, pass the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the chondrocytes.
-
Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the chondrocytes at a desired density (e.g., 1 x 10⁵ cells/cm²) in culture flasks or plates.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
Protocol 2: In Vitro Treatment of Chondrocytes with this compound
Materials:
-
Primary chondrocytes (cultured as described in Protocol 1)
-
Complete culture medium
-
Recombinant Bone Morphogenetic Protein 2 (BMP-2) (or other stimuli like IL-1β)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates
Procedure:
-
Seed primary chondrocytes in multi-well plates at a density that allows for subsequent treatments and assays.
-
Allow the cells to adhere and grow to a desired confluency (typically 70-80%).
-
To induce MMP-13 expression, replace the culture medium with fresh medium containing a stimulating agent. For example, treat the cells with 100 ng/mL of BMP-2 for 60 hours.[1]
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final solvent concentration is consistent across all treatment groups, including a vehicle control.
-
After the stimulation period, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
Following incubation, collect the cell culture supernatant for MMP-13 activity assays and the cell lysate for gene expression analysis or other downstream applications.
Protocol 3: Measurement of MMP-13 Activity using SensoLyte® 520 MMP-13 Assay Kit
This protocol is based on the manufacturer's instructions for the SensoLyte® Plus 520 MMP-13 Assay Kit.
Materials:
-
SensoLyte® Plus 520 MMP-13 Assay Kit components
-
Cell culture supernatant (collected from Protocol 2)
-
Recombinant human MMP-13 standard
-
This compound or other inhibitors
-
Fluorescence microplate reader (Ex/Em = 490 nm/520 nm)
Procedure:
-
Prepare MMP-13 Substrate Solution: Dilute the MMP-13 substrate 1:200 in the provided assay buffer.
-
Prepare Samples: Add 50 µL of cell culture supernatant or MMP-13 standard to the wells of a 96-well plate.
-
Add Inhibitor: Add 50 µL of the this compound solution at various concentrations to the sample wells. For the control wells, add 50 µL of assay buffer.
-
Initiate Reaction: Add 50 µL of the diluted MMP-13 substrate solution to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at Ex/Em = 490 nm/520 nm. Readings can be taken kinetically over 60-120 minutes or as an endpoint reading after a defined incubation period at 37°C, protected from light.
-
Data Analysis: Calculate the MMP-13 activity based on the rate of fluorescence increase. Determine the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.
Visualizations
Caption: Experimental workflow for evaluating this compound in vitro.
References
- 1. Novel selective MMP-13 inhibitors reduce collagen degradation in bovine articular and human osteoarthritis cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novel-selective-mmp-13-inhibitors-reduce-collagen-degradation-in-bovine-articular-and-human-osteoarthritis-cartilage-explants - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: CL-82198 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL-82198 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type II collagen.[1][2][3] Dysregulation of MMP-13 activity is implicated in various pathological processes, including osteoarthritis, rheumatoid arthritis, and cancer progression, where it facilitates tumor invasion and metastasis.[4][5][6][7] Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment to study these processes compared to traditional 2D cell culture. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to investigate its effects on cell behavior and ECM remodeling.
Mechanism of Action
This compound selectively binds to the S1' pocket of the MMP-13 active site. This binding is non-competitive and does not involve chelation of the catalytic zinc ion, a mechanism that contributes to its high selectivity over other MMPs.[2] By inhibiting MMP-13, this compound prevents the breakdown of collagen and other ECM proteins, thereby modulating cell-matrix interactions that are critical for processes like cell migration and invasion.
Data Presentation
The following tables summarize quantitative data for MMP-13 inhibitors in various cell culture and in vivo models. While specific data for this compound in 3D models is limited in publicly available literature, the provided data from other selective MMP-13 inhibitors can serve as a valuable reference for experimental design.
Table 1: In Vitro Inhibition of MMP-13 by Selective Inhibitors
| Compound | Target | IC50 / Ki | Cell Line / System | Reference |
| This compound | MMP-13 | IC50: 3.4 nM | Recombinant Human MMP-13 | [3] |
| Inhibitor 1 | MMP-13 | Ki: 12 nM | Recombinant Human MMP-13 | [1] |
| Inhibitor 3 | MMP-13 | Ki: 10 nM | Recombinant Human MMP-13 | [1] |
| Compound 9a | MMP-13 | IC50: 50 nM (activity) | MG-63 Human Osteosarcoma Cells | [8] |
| Compound 10d | MMP-13 | IC50: 8.3 nM (collagenolysis) | In vitro Type II Collagen Cleavage Assay | [3] |
| (S)-17b | MMP-13 | IC50: 8.1 nM (collagenolysis) | In vitro Type II Collagen Cleavage Assay | [3] |
Table 2: Effects of Selective MMP-13 Inhibition in Cellular and In Vivo Models
| Inhibitor | Model System | Treatment Concentration / Dose | Key Findings | Reference |
| Selective MMP-13 Inhibitor | Murine Skin Squamous Cell Carcinoma (in vivo) | Not specified | Inhibited invasive tumor growth and vascularization. | [7] |
| Selective MMP-13 Inhibitor | SCID Mouse Co-implantation Model of RA | Not specified | Reduced cartilage destruction by 75%. | [9] |
| Selective MMP-13 Inhibitor | Collagen-Induced Arthritis (CIA) in Mice | 3, 10, 30 mg/kg | Dose-dependent decrease in cartilage erosion. | [9] |
| MMP13i-A | ApoE-/- Mice with Atherosclerosis | 10 weeks of treatment | Increased plaque interstitial collagen content. | [10] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of MMP-13 inhibitors in 3D cell culture models. These protocols are based on established methodologies and can be adapted for use with this compound.
Protocol 1: 3D Spheroid Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of cancer cells embedded in an extracellular matrix.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, U87-MG)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel®, Cultrex® BME)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Live-cell imaging system or microscope with a camera
Procedure:
-
Spheroid Formation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension.
-
Seed 2,500-5,000 cells per well in an ultra-low attachment 96-well round-bottom plate in a final volume of 150 µL of culture medium.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
-
Embedding Spheroids in ECM:
-
On the day of the experiment, thaw the basement membrane matrix on ice.
-
Prepare different concentrations of this compound in cold serum-free medium. A broad range (e.g., 1 nM to 10 µM) is recommended for initial experiments. Include a vehicle control (DMSO).
-
Gently aspirate 100 µL of medium from each well containing a spheroid.
-
Mix the basement membrane matrix with the this compound dilutions at a 1:1 ratio.
-
Carefully add 50 µL of the ECM/inhibitor mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Invasion Monitoring:
-
After polymerization, add 100 µL of culture medium containing the corresponding concentration of this compound to each well.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Acquire images of the spheroids at regular intervals (e.g., every 6-12 hours) for 3-7 days.
-
-
Data Analysis:
-
Measure the area of the spheroid core and the area of invasion (cells that have migrated out from the core) at each time point using image analysis software (e.g., ImageJ).
-
Calculate the invasion area by subtracting the initial spheroid area (at time 0) from the total spheroid area at each subsequent time point.
-
Plot the invasion area over time for each concentration of this compound to determine the dose-dependent effect on cell invasion.
-
Protocol 2: ECM Degradation Assay in 3D Culture
This assay quantifies the degradation of a fluorescently labeled ECM component by cells cultured in 3D, and the inhibitory effect of this compound.
Materials:
-
Cell line of interest
-
3D cell culture system (e.g., spheroids, organoids)
-
Basement membrane matrix
-
DQ™ Collagen, Type I or Type IV, from bovine skin, fluorescein conjugate (or other fluorescently labeled ECM protein)
-
This compound stock solution (in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Preparation of 3D Cultures:
-
Prepare spheroids or organoids as described in Protocol 1 or according to a specific protocol for the cell type.
-
-
Embedding in Labeled ECM:
-
Thaw the basement membrane matrix and DQ-Collagen on ice.
-
Prepare a mixture of the basement membrane matrix and DQ-Collagen at a final concentration of 25 µg/mL of DQ-Collagen.
-
Prepare dilutions of this compound in the ECM mixture.
-
Embed the 3D cultures in the labeled ECM/inhibitor mixture in a 96-well plate.
-
Allow the matrix to polymerize at 37°C.
-
-
Incubation and Measurement:
-
Add culture medium containing the respective concentrations of this compound.
-
Incubate the plate at 37°C.
-
At desired time points (e.g., 24, 48, 72 hours), measure the fluorescence intensity in each well using a fluorometer. The cleavage of the DQ-Collagen by MMPs will result in the release of fluorescent fragments.
-
Alternatively, visualize the fluorescence around the 3D cultures using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence values to the vehicle control to determine the percentage of inhibition of ECM degradation by this compound.
-
Generate a dose-response curve to determine the IC50 of this compound for ECM degradation in the 3D model.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways leading to MMP-13 activation and its role in ECM degradation and cancer cell invasion, with the point of inhibition by this compound.
Experimental Workflow Diagram
References
- 1. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MMP-13 is involved in oral cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of selective MMP-13 inhibition in squamous cell carcinoma depend on estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CL-82198 solubility issues in aqueous media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). This guide focuses on addressing solubility issues in aqueous media to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: What is the reported solubility of this compound?
A1: The solubility of this compound can vary depending on the solvent and the specific form of the compound (e.g., free base or hydrochloride salt). There are conflicting reports in the literature and from commercial suppliers regarding its aqueous solubility. Some sources indicate solubility in water up to 50 mM or 25 mg/mL, while others suggest it has poor aqueous solubility and requires an organic solvent.[1] For cell culture experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2][3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?
A2: This is a common issue when working with hydrophobic compounds.[4] DMSO is a powerful organic solvent that can dissolve many nonpolar compounds.[5] However, when the DMSO stock solution is diluted into an aqueous medium, the overall solvent polarity increases dramatically. This change can cause the hydrophobic drug, which is not readily soluble in water, to precipitate out of the solution.[4] The final concentration of DMSO in your cell culture medium should also be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: How can I improve the solubility of this compound in my aqueous experimental setup?
A3: Here are several strategies to address solubility issues:
-
Optimize DMSO Concentration: Ensure you are using the highest tolerated final concentration of DMSO in your cell culture. This will help keep the compound in solution. However, always perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.[6][7]
-
Use a Gentle Dilution Method: When diluting your DMSO stock, add it to your pre-warmed media dropwise while gently vortexing or swirling the tube. This can help prevent localized high concentrations of the compound that might lead to immediate precipitation.
-
Sonication: Brief sonication of the final working solution can help to break up small precipitates and improve dissolution.[3] However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q4: Can I prepare a stock solution of this compound in water or PBS?
A4: While some suppliers report aqueous solubility, it is generally not recommended to prepare high-concentration stock solutions of this compound in water or phosphate-buffered saline (PBS) due to the risk of precipitation over time, especially upon storage at low temperatures.[1] A stock solution in a non-aqueous solvent like DMSO is more stable.[2][3] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the specific lot of the compound.
| Solvent | Reported Solubility | Source |
| Water | 50 mM | [1] |
| Water | 25 mg/mL | |
| DMSO | 100 mg/mL (330.72 mM) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of free base: 302.37 g/mol ), you would weigh 3.02 mg.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Calculation: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cell line (typically <0.5%).
-
Use Immediately: It is best to prepare the working solution fresh for each experiment to minimize the risk of precipitation.
Visualizations
Signaling Pathway of MMP-13 Regulation
Caption: Regulation of MMP-13 expression and activity, and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility issues in aqueous media.
References
- 1. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (ab141576) | Abcam [abcam.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MMP | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
Preventing CL-82198 precipitation in cell culture medium.
Welcome to the technical support center for CL-82198. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CL-82199 in cell culture experiments and to troubleshoot common issues, particularly precipitation.
Troubleshooting Guide & FAQs
This section addresses frequently encountered problems with this compound in a question-and-answer format, offering direct solutions to specific issues.
Q1: I observed a precipitate in my cell culture medium immediately after adding my this compound stock solution. What is the cause and how can I prevent this?
A1: Immediate precipitation upon addition to aqueous media is often due to the compound's low aqueous solubility and the solvent change from a high-concentration organic stock (e.g., DMSO) to the aqueous cell culture medium.
Potential Causes:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to the full volume of media can cause the compound to crash out of solution.
-
Temperature Shock: Adding a room temperature or cold stock solution to warm media can decrease solubility.
Recommended Solutions:
-
Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[1]
-
Step-wise Dilution: Instead of adding the stock directly to your final culture volume, first create an intermediate dilution in a small volume of pre-warmed serum-free media. Mix gently and then add this intermediate dilution to the final volume of complete media.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5% (v/v), as high concentrations can be cytotoxic and may also influence compound solubility.[2]
-
Determine Maximum Solubility: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific cell culture medium and under your experimental conditions. See the detailed protocol below.
Q2: My cell culture medium containing this compound appeared clear initially, but a precipitate formed over time in the incubator. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the complex environment of the cell culture incubator.
Potential Causes:
-
pH Shift: The CO2 environment in the incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.
-
Compound Instability: The compound may not be stable in the aqueous environment at 37°C for the duration of your experiment.
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[3]
Recommended Solutions:
-
Properly Buffered Media: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.
-
Conduct a Stability Study: Test the stability of this compound in your cell culture medium over the intended time course of your experiment by incubating a cell-free solution and observing for precipitation.
-
Humidified Incubator: Maintain proper humidity levels in your incubator to minimize evaporation. For long-term experiments, consider using sealed flasks or plates.
-
Serum Considerations: The presence of serum can either increase or decrease the solubility of a compound. If you are using serum-free media, consider whether the addition of a low percentage of serum or albumin might help to keep the compound in solution. Conversely, in some cases, interactions with serum proteins can lead to precipitation.
Q3: How can I distinguish between this compound precipitation and microbial contamination?
A3: It is crucial to differentiate between chemical precipitates and microbial contamination as the solutions are vastly different.
Distinguishing Features:
-
Microscopic Examination:
-
Chemical Precipitate: Often appears as amorphous or crystalline structures of varying sizes. Small, dark, and seemingly motile dots can be mistaken for bacteria but are typically due to Brownian motion.
-
Bacterial Contamination: Appears as small, uniform shapes (cocci or bacilli) that may exhibit true, directed motility. The culture medium will often become uniformly turbid and may change color (e.g., yellow due to a drop in pH).
-
Fungal/Yeast Contamination: Fungi typically appear as filamentous hyphae, while yeast will be seen as individual oval or spherical budding particles.
-
-
Culture Observation: Microbial contamination will proliferate over time, leading to a rapid increase in turbidity and a noticeable change in the medium's pH. Chemical precipitates are unlikely to increase in quantity in the same manner.
Recommended Action:
-
If you suspect microbial contamination, discard the culture and thoroughly decontaminate your incubator and biosafety cabinet. Review your aseptic technique to prevent future contamination.
-
If you confirm it is a chemical precipitate, refer to the troubleshooting solutions in Q1 and Q2.
This compound Properties and Solubility
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13). Its physicochemical properties are important for its handling and use in cell culture.
| Property | Value | Source |
| Molecular Weight | 338.8 g/mol (hydrochloride salt) | [4] |
| Purity | >98% | [4] |
| Form | Solid | [4] |
| Solubility in Water | 50 mM | [4] |
| Solubility in DMSO | ≥ 60 mg/mL (~177 mM) | [5] |
| Solubility in Ethanol | 25 mg/mL (~74 mM) | [6] |
| Solubility in PBS (pH 7.2) | 0.25 mg/mL (~0.74 mM) | [6] |
| Solubility in Cell Culture Media (DMEM/RPMI-1640) | Data not available. Expected to be lower than in water or PBS. Serum components may affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound (hydrochloride salt).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming at 37°C for a short period can aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM or RPMI-1640), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Sterile pipette tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of your 10 mM this compound stock solution in the pre-warmed medium. It is recommended to perform 2-fold serial dilutions.
-
For example, to prepare a starting concentration of 100 µM, add 10 µL of the 10 mM stock to 990 µL of medium (1:100 dilution). Vortex gently.
-
From this 100 µM solution, transfer 500 µL to a tube containing 500 µL of fresh medium to make a 50 µM solution. Continue this serial dilution to generate a range of concentrations (e.g., 25 µM, 12.5 µM, etc.).
-
Include a control tube with medium and the highest concentration of DMSO used in the dilutions (e.g., 1% for the 100 µM solution if the stock is 10 mM) to ensure the solvent itself does not cause any issues.
-
-
Incubation: Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and at the final time point).
-
For a more sensitive assessment, transfer a small aliquot of each solution to a microscope slide and examine for micro-precipitates under a microscope.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration for this compound in that specific medium.
Signaling Pathway and Experimental Workflow Visualization
MMP-13 Signaling in Osteoarthritis
This compound is a selective inhibitor of MMP-13, an enzyme that plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen, in osteoarthritis.[6][7] The expression of MMP-13 is regulated by various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway. In osteoarthritic chondrocytes, TGF-β signaling can shift from a protective to a detrimental role, leading to increased MMP-13 expression.[4][5][8]
Caption: TGF-β signaling pathway leading to MMP-13 expression in osteoarthritis.
Experimental Workflow for Preventing this compound Precipitation
The following workflow provides a logical sequence of steps to proactively avoid precipitation of this compound in your cell culture experiments.
Caption: A logical workflow to prevent this compound precipitation in cell culture.
References
- 1. mdpi.com [mdpi.com]
- 2. TGFβ Signaling in Cartilage Development and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL-82198 Concentration for Maximum MMP-13 Inhibition
Welcome to the technical support center for CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, synthetic small molecule inhibitor of MMP-13.[1][2] Its mechanism of action is distinct from many other MMP inhibitors in that it does not chelate the catalytic zinc ion within the active site.[3] Instead, this compound binds within the entire S1' specificity pocket of the MMP-13 enzyme.[2][3] This unique binding mode is the basis for its high selectivity for MMP-13 over other MMPs such as MMP-1 and MMP-9, as well as TACE (TNF-α converting enzyme).[3][4]
Q2: What is the reported IC50 value for this compound against MMP-13?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported differently across various sources. Values of 3.2 µM and 10 µM have been documented.[5][6] This variation may be due to different experimental conditions, assay formats, and enzyme/substrate sources. Therefore, it is crucial for researchers to determine the optimal concentration for their specific experimental setup.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in water up to 50 mM and also soluble in DMSO and ethanol.[5] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year.[5] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Is this compound cell-permeable?
A4: Some sources indicate that this compound is not cell-permeable.[3] This is an important consideration for experimental design, particularly for cell-based assays. If intracellular MMP-13 inhibition is the goal, alternative strategies or inhibitors may need to be considered. However, it has been used effectively in cell migration assays at a concentration of 10 µM for 24 hours, suggesting it can have an effect on cellular processes.[2]
Data Presentation: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 302.37 g/mol (free base) / 338.83 g/mol (hydrochloride) | [4][7] |
| IC50 for MMP-13 | 3.2 µM / 10 µM | [5][6] |
| Selectivity | No significant inhibition of MMP-1, MMP-9, or TACE | [3][4] |
| Solubility | Water: up to 50 mMDMSO: ~60 mg/mLEthanol: ~60 mg/mL | [5] |
| Storage (Solid) | -20°C for up to 1 year | [5] |
| Storage (Stock Solution) | -80°C for up to 1 year (in DMSO)-20°C for up to 1 month (in DMSO) |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting MMP-13 activity in your specific experimental system.
Objective: To determine the IC50 of this compound for MMP-13 in a biochemical or cell-based assay.
Materials:
-
This compound
-
Recombinant active MMP-13 enzyme
-
MMP-13 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM).
-
Enzyme Preparation: Dilute the recombinant active MMP-13 enzyme in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined in a preliminary experiment to ensure the reaction is in the linear range.
-
Assay Setup:
-
Add a fixed volume of the diluted MMP-13 enzyme to each well of the 96-well plate.
-
Add an equal volume of the serially diluted this compound or vehicle control (assay buffer with the same concentration of solvent used for the inhibitor) to the respective wells.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-inhibitor control: MMP-13 enzyme, vehicle, and substrate.
-
-
-
Pre-incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MMP-13 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mandatory Visualizations
Caption: Simplified signaling pathway for MMP-13 expression and inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes of concentrated enzyme or inhibitor.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to be dispensed to minimize well-to-well variation.
-
-
Possible Cause: Incomplete mixing of reagents in the wells.
-
Solution: Gently tap the plate or use a plate shaker to ensure thorough mixing after each reagent addition.
-
-
Possible Cause: Temperature fluctuations across the microplate.
-
Solution: Ensure the plate is uniformly heated in the plate reader. Allow all reagents to equilibrate to the reaction temperature before starting the assay.
-
Problem 2: No or very low MMP-13 inhibition observed, even at high concentrations of this compound.
-
Possible Cause: Degraded or inactive this compound.
-
Solution: Ensure the inhibitor has been stored correctly. Prepare fresh stock solutions. If possible, verify the integrity of the compound using analytical methods.
-
-
Possible Cause: Inactive MMP-13 enzyme.
-
Solution: Use a new batch of enzyme or verify the activity of the current batch with a known MMP-13 inhibitor as a positive control. Ensure the enzyme has been stored and handled correctly to prevent degradation.
-
-
Possible Cause: The experimental conditions are not optimal for inhibitor binding.
-
Solution: Review the assay buffer composition and pH. Ensure the pre-incubation time is sufficient for the inhibitor to bind to the enzyme.
-
Problem 3: this compound precipitates out of solution during the experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility in the assay buffer.
-
Solution: Check the final concentration of the solvent (e.g., DMSO) in the assay wells; it should typically be kept below 1%. If solubility issues persist, consider using a different solvent or a lower starting concentration of the inhibitor. Some sources suggest that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.
-
Problem 4: High background fluorescence.
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control plate with the inhibitor and substrate but without the enzyme to measure the background fluorescence of the compound at each concentration. Subtract this background from the corresponding experimental wells.
-
-
Possible Cause: Spontaneous degradation of the fluorogenic substrate.
-
Solution: Ensure the substrate is stored protected from light and prepared fresh. Check the no-enzyme control wells for any increase in fluorescence over time.
-
By following these guidelines and troubleshooting steps, researchers can effectively optimize the concentration of this compound to achieve maximal and reliable inhibition of MMP-13 in their experiments.
References
- 1. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP13 - MULTI SCIENCES [multisciences.net]
- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]
- 4. CL 82198 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [sigmaaldrich.com]
CL-82198 stability and degradation in long-term experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of CL-82198 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. For short-term storage and shipping, ambient temperatures are acceptable.
Q2: How should I store stock solutions of this compound?
A2: After reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C and up to 1 year at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in water (up to 25 mg/mL) and DMSO (up to 60 mg/mL). For in vivo experiments, it is often prepared in a vehicle containing DMSO, PEG300, Tween 80, and saline, or in corn oil.
Q4: What are the potential degradation pathways for this compound in long-term storage?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure (a benzofuran-2-carboxamide with a morpholine moiety), potential degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, especially at non-neutral pH, which would cleave the molecule into a benzofuran-2-carboxylic acid derivative and the morpholinobutyl amine side chain.
-
Oxidation: The morpholine ring can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV, may lead to degradation. It is advisable to protect solutions from light.
Q5: How can I monitor the stability of this compound in my long-term experiment?
A5: The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor include the peak area (or concentration) of this compound and the appearance of any new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Loss of compound activity in a long-term cell culture experiment.
-
Possible Cause 1: Degradation in aqueous culture medium.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound. When adding to the culture medium, minimize the time the compound is at 37°C before use. For very long experiments, consider replenishing the compound in the medium more frequently.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: Use low-adhesion plasticware for storing and handling this compound solutions.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause 1: Variation in purity between batches.
-
Troubleshooting Step: Always check the certificate of analysis for each batch to confirm purity. If possible, perform your own analytical characterization (e.g., HPLC, mass spectrometry) to verify the identity and purity of the compound.
-
-
Possible Cause 2: Improper storage of one of the batches.
-
Troubleshooting Step: Review the storage history of each batch to ensure they have been consistently stored at the recommended temperature and protected from light.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under different storage conditions based on information from various suppliers.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration |
| Ambient | Short-term (shipping) |
| -20°C | Up to 4 years |
Table 2: Stability of Reconstituted this compound Solutions
| Storage Temperature | Solvent | Duration |
| -20°C | DMSO | Up to 3 months |
| -80°C | DMSO | Up to 1 year |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Stock Solution
This protocol outlines a general procedure for assessing the long-term stability of a this compound stock solution in DMSO.
1. Materials:
- This compound solid
- Anhydrous DMSO
- HPLC system with a UV detector
- C18 HPLC column
- Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- Low-adhesion microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Aliquot the stock solution into multiple low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
- Allow the aliquot to thaw completely at room temperature.
- Analyze the sample by a validated stability-indicating HPLC method.
- Quantify the peak area of the intact this compound and any visible degradation products.
- Calculate the percentage of this compound remaining compared to the initial time point (T=0).
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- This compound stock solution
- 0.1 M HCl
- 0.1 M NaOH
- 3% Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
2. Procedure:
- Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
- Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
- Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.
- Photolytic Degradation: Expose a clear vial containing the this compound stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. Keep a control sample wrapped in aluminum foil.
- Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Compare the chromatograms to identify degradation products.
Visualizations
Caption: Simplified signaling pathway showing the inhibition of active MMP-13 by this compound.
Caption: Workflow for conducting a long-term stability study of this compound.
Caption: A logical troubleshooting guide for addressing loss of this compound activity.
Potential off-target effects of CL-82198 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CL-82198 in cellular assays.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during experiments with this compound.
Question: I am observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect to see specific MMP-13 inhibition. Is this an off-target effect?
Answer:
Unexpected cytotoxicity is a common issue when using small molecule inhibitors. While this compound is a selective MMP-13 inhibitor, high concentrations can lead to off-target effects or general cellular stress.
Possible Causes and Solutions:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or direct toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration. You should assess both the inhibition of MMP-13 activity (or a downstream functional effect like cell migration) and cell viability in parallel. The ideal concentration will provide significant MMP-13 inhibition with minimal impact on cell viability.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is consistent across all treatments (including vehicle controls) and is at a level known to be non-toxic to your cells (typically ≤ 0.1% DMSO).
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Troubleshooting Step: Consult the literature for studies using this compound in your specific or similar cell lines to gauge an appropriate concentration range. If literature is unavailable, a thorough dose-response analysis is crucial.
-
Experimental Workflow for Investigating Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: I am not observing the expected inhibition of a downstream process (e.g., cell migration, invasion) even at high concentrations of this compound. Is the inhibitor not working?
Answer:
If you are not seeing the expected phenotype, it could be due to several factors related to your experimental setup or the specific role of MMP-13 in your model system.
Possible Causes and Solutions:
-
Low MMP-13 Expression or Activity: The cellular process you are studying may not be dependent on MMP-13 activity in your specific cell line or experimental conditions.
-
Troubleshooting Step: Confirm the expression and activity of MMP-13 in your cell line using techniques like Western blot, qPCR, or a direct MMP-13 activity assay.
-
-
Inhibitor Inactivity: The this compound may have degraded.
-
Troubleshooting Step: Ensure proper storage of the inhibitor (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment.
-
-
Redundant Protease Activity: Other proteases may be compensating for the inhibition of MMP-13 in your assay.
-
Troubleshooting Step: Consider using a broad-spectrum MMP inhibitor as a positive control to see if the phenotype is MMP-dependent. You could also investigate the expression of other MMPs that might have overlapping functions.
-
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a selective inhibitor of MMP-13.[1] It has been shown to have no significant inhibitory activity against MMP-1, MMP-9, and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) at concentrations where it effectively inhibits MMP-13.[2] The basis for its selectivity is its binding to the entire S1' pocket of MMP-13, a feature that differs from other MMPs.[1][2]
Selectivity Data for this compound
| Target | IC50 | Notes |
| MMP-13 | 3.2 µM - 10 µM | Primary target.[3][4] |
| MMP-1 | No activity reported | [2] |
| MMP-9 | No activity reported | [2] |
| TACE | No activity reported | [2] |
Q2: Are there any known off-target effects of this compound on protein kinases?
A2: Currently, there is no widely available public data from broad kinase screening panels for this compound. While the compound is designed for selectivity towards MMP-13, it is a general principle in drug development that small molecule inhibitors can have unintended off-target effects, including interactions with kinases.[5] If you observe effects on cellular signaling pathways known to be regulated by kinases, it is important to consider the possibility of an off-target interaction.
Q3: How can I confirm that the cellular phenotype I observe is due to the on-target inhibition of MMP-13?
A3: To increase confidence that your observed phenotype is due to MMP-13 inhibition, you can perform several control experiments:
-
Molecular Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of MMP-13. If the phenotype of MMP-13 knockdown/knockout cells is similar to that of cells treated with this compound, it supports an on-target mechanism.
-
Rescue Experiment: In an MMP-13 knockdown background, the addition of this compound should not produce a significantly greater effect if the phenotype is solely dependent on MMP-13.
On-Target vs. Hypothetical Off-Target Effect
Caption: On-target vs. a hypothetical off-target effect of this compound.
Key Experimental Protocols
1. MMP-13 Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of MMP-13 by monitoring the cleavage of a fluorogenic peptide substrate.
-
Materials:
-
Recombinant human MMP-13
-
MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
This compound and other inhibitors
-
Black 96-well plate
-
Fluorimeter (plate reader)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of recombinant MMP-13 to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the MMP-13 fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Excitation: 328 nm, Emission: 393 nm).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
-
2. Cell Migration Scratch Assay
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a cell scraper
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer by scraping a straight line with a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Place the plate in an incubator.
-
Capture images of the scratch at the same position immediately after treatment (T=0) and at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.
-
3. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
References
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Wound healing migration assay (Scratch assay) [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to address inconsistent results with CL-82198 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13).
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. Please consider the following:
-
Compound Solubility: this compound has variable solubility depending on the solvent. Ensure the compound is fully dissolved before use. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1] Incomplete solubilization will lead to a lower effective concentration and thus a higher apparent IC50.
-
Stock Solution Stability: Stock solutions of this compound in DMSO can be stored at -20°C for up to 3 months.[][3] Repeated freeze-thaw cycles should be avoided as this can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
-
Assay Conditions: The IC50 value can be influenced by assay-specific parameters such as substrate concentration, enzyme concentration, and incubation time. Ensure these parameters are consistent across all experiments.
-
Purity of the Compound: The purity of this compound can affect its potency. It is recommended to use a high-purity grade (≥97% by HPLC) for reproducible results.[]
Q2: We see significant variability in the effect of this compound between different cell lines. Why is this?
A2: The effect of this compound can indeed vary between different cell models.[4] This variability is often due to:
-
MMP-13 Expression Levels: Different cell lines express varying levels of MMP-13. The inhibitory effect of this compound will be more pronounced in cell lines with higher endogenous MMP-13 expression and activity. It is advisable to quantify MMP-13 expression and activity in your cell model.
-
Off-Target Effects: While this compound is a selective inhibitor of MMP-13, the potential for off-target effects at high concentrations cannot be entirely ruled out and may vary between cell types.[][3][5]
-
Cellular Uptake and Metabolism: The pharmacokinetics of small molecule inhibitors can differ between cell lines, affecting the intracellular concentration of the compound.[6]
Q3: this compound treatment is not producing the expected downstream effect on signaling pathways. What should we check?
A3: If you are not observing the expected downstream effects, consider the following:
-
Confirmation of MMP-13 Inhibition: First, confirm that this compound is effectively inhibiting MMP-13 activity in your experimental system. This can be done using a direct enzymatic assay or by measuring the cleavage of a known MMP-13 substrate.
-
Signaling Pathway Complexity: MMP-13 is involved in multiple signaling pathways, including MAP kinase (p38 and JNK), AP-1, and NFκB. The cellular response to MMP-13 inhibition can be complex and context-dependent. The specific downstream effects may vary depending on the cell type and the prevailing signaling network.
-
Activation State of the Pathway: The effect of inhibiting MMP-13 may only be apparent when the downstream pathway is activated. Ensure your experimental conditions include the appropriate stimuli to activate the pathway of interest.
Troubleshooting Guides
Problem: Precipitate forms when preparing this compound working solutions.
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound is soluble in water up to 50 mM and in DMSO up to 10 mg/ml.[3][5] If using aqueous buffers, ensure the final concentration does not exceed its solubility limit. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline can be used to improve solubility.[1] |
| Incorrect Solvent | Ensure you are using a recommended solvent for your final application (e.g., DMSO for in vitro stock, specialized formulations for in vivo). |
| Low Temperature | If the compound has been stored at low temperatures, allow it to come to room temperature before dissolving. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[1] |
Problem: Inconsistent results in cell-based migration or invasion assays.
| Potential Cause | Recommended Solution |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. An effective concentration in one cell line (e.g., 10 µM in LS174 cells) may not be optimal for another.[1][4] |
| Assay Duration | The timing of inhibitor addition and the total duration of the assay are critical. Optimize these parameters for your experimental setup. |
| Cell Density and Health | Ensure that cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments. |
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (MMP-13) | 10 µM | Sigma-Aldrich[] |
| IC50 (MMP-13) | 3.2 µM | Abcam[5] |
| Solubility (Water) | up to 50 mM | Abcam[5] |
| Solubility (DMSO) | up to 10 mg/mL | Astor Scientific[3] |
| Purity | >98% (HPLC) | Abcam[5] |
| Purity | ≥97% (HPLC) | Sigma-Aldrich[] |
Experimental Protocol: In Vitro MMP-13 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound at 10 mM in DMSO. Store in aliquots at -20°C for up to 3 months.[][3]
-
Prepare a working solution of recombinant human MMP-13 in assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of the this compound working solution in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant MMP-13 solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
MMP-13 Signaling Pathway
Caption: Downstream effects of MMP-13 inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing CL-82198 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CL-82198 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][2][3][4] Its mechanism of action involves binding to the S1' pocket of the MMP-13 enzyme, which is the basis for its high selectivity over other MMPs like MMP-1, MMP-9, and TNF-α converting enzyme (TACE).[1][3][5]
Q2: What are the known effects of this compound on cells?
A2: this compound has been primarily studied for its role in preventing osteoarthritis-related cartilage degradation.[1][3] In cancer biology, it has been shown to significantly reduce the migration of LS174 colorectal cancer cells.[1][3] It also decreases the protein levels of connective tissue growth factor (CTGF) and transforming growth factor-beta 1 (TGF-β1) in hepatic stellate cells.[1][3]
Q3: Is this compound expected to be cytotoxic to all cell lines?
A3: Not necessarily. The cytotoxicity of this compound is expected to be cell-line dependent. Its primary target is MMP-13, so cells that are highly dependent on MMP-13 for survival, proliferation, or migration may be more susceptible. However, off-target effects or the specific cellular context could lead to cytotoxicity in other cell lines as well.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration will vary depending on the cell line and the experimental endpoint. It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. Published studies have used concentrations in the range of 1 µM to 10 µM for inhibiting MMP-13 activity.[2]
Q5: What are the appropriate controls for a cytotoxicity experiment with this compound?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in your cell line (e.g., staurosporine) to ensure the assay is working correctly.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Pipetting errors | Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved. If precipitation is observed, consider adjusting the solvent or concentration. |
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant | The cell line may not express significant levels of MMP-13 or may not be dependent on its activity for survival. Consider using a different cell line or a positive control known to be sensitive to MMP-13 inhibition. |
| Incorrect compound concentration | Verify the stock solution concentration and the dilution calculations. |
| Short incubation time | The cytotoxic effects may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Assay insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes. Consider trying an alternative method (e.g., switch from an MTT to an LDH assay). |
Issue 3: High background signal in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Serum interference | Some components in serum can interfere with certain assays (e.g., LDH assay). Reduce the serum concentration in the culture medium during the assay. |
| Phenol red interference | Phenol red in the culture medium can affect the absorbance readings in colorimetric assays. Use phenol red-free medium for the assay. |
| Microbial contamination | Check the cell culture for any signs of bacterial or fungal contamination, which can affect assay results. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
The following table provides a representative summary of potential IC50 values for this compound across various cell lines. Note that this data is illustrative and should be confirmed experimentally for your specific cell line and conditions.
| Cell Line | Cell Type | Tissue of Origin | Hypothetical IC50 (µM) after 48h |
| HT-29 | Cancer | Colon | 25 |
| MCF-7 | Cancer | Breast | > 100 |
| A549 | Cancer | Lung | 50 |
| PC-3 | Cancer | Prostate | 75 |
| HUVEC | Normal | Endothelium | > 100 |
| NHDF | Normal | Fibroblast | > 100 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium (low serum recommended)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: MMP-13 signaling pathways and the inhibitory action of this compound.
References
Technical Support Center: Minimizing Variability in MMP-13 Activity Assays with CL-82198
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CL-82198, a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure reliable and reproducible results in your MMP-13 activity assays.
Troubleshooting Guide
This section addresses common issues that may arise during MMP-13 activity assays using this compound, helping you to identify and resolve potential sources of variability.
| Issue | Possible Cause | Recommendation |
| High background fluorescence | Autofluorescence of test compounds. | Run a parallel assay without the enzyme to measure the intrinsic fluorescence of your compounds and subtract it from the final reading.[1] |
| Contaminated reagents or buffers. | Use fresh, high-purity reagents and filter-sterilize all buffers. | |
| Low or no MMP-13 activity | Inactive enzyme. | Ensure proper activation of pro-MMP-13 to its active form. A common method is incubation with 4-aminophenylmercuric acetate (APMA).[2][3][4] |
| Improper storage of MMP-13. | Aliquot and store recombinant MMP-13 at -80°C to avoid repeated freeze-thaw cycles.[4] | |
| Substrate degradation. | Use a fresh, validated MMP-13 substrate. Some fluorogenic substrates are light-sensitive and should be stored accordingly. | |
| Inconsistent IC50 values for this compound | Inaccurate inhibitor concentration. | Confirm the concentration of your this compound stock solution. Perform serial dilutions carefully. |
| Variability in inhibitor solubility. | This compound is soluble in water (25 mg/mL)[5]. However, ensure complete dissolution in your assay buffer. The use of solvents like DMSO should be minimized and vehicle controls are essential.[6] | |
| Fluctuations in incubation time. | Maintain consistent incubation times for the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction across all experiments. | |
| Precipitation of this compound in assay wells | Exceeding solubility limit. | Do not exceed the recommended concentration range for this compound in the final assay volume. If using a stock in organic solvent, ensure the final solvent concentration is low and does not cause precipitation. |
| High variability between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | |
| Temperature fluctuations. | Ensure the assay plate is incubated at a stable and consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-zinc-chelating inhibitor of MMP-13. It binds to the S1' pocket of the MMP-13 enzyme, which is the basis for its high selectivity over other MMPs.[2][7][8][9]
Q2: What is the recommended storage and stability of this compound?
A2: Following reconstitution, it is recommended to aliquot and freeze this compound stock solutions at -20°C. These stock solutions are stable for up to 3 months.[5]
Q3: What is the reported IC50 value for this compound against MMP-13?
A3: The reported IC50 value for this compound against MMP-13 varies slightly across different sources, with values of 3.2 µM and 10 µM being commonly cited.[5][10] This variability can be influenced by assay conditions such as substrate concentration and enzyme source.
Q4: Is this compound selective for MMP-13?
A4: Yes, this compound is highly selective for MMP-13 and does not show significant inhibitory activity against other MMPs such as MMP-1 and MMP-9, or against tumor necrosis factor-alpha converting enzyme (TACE).[5][7][10]
Q5: How should I prepare the active MMP-13 enzyme for the assay?
A5: Recombinant MMP-13 is often supplied as an inactive pro-enzyme (pro-MMP-13). To activate it, you can incubate the pro-enzyme with 1 mM 4-aminophenylmercuric acetate (APMA) for a specified time (e.g., 2 hours at 37°C)[4]. It is important to remove or inactivate the APMA before adding the inhibitor and substrate.
Q6: What type of substrate should I use for my MMP-13 activity assay?
A6: Fluorogenic peptide substrates are commonly used for MMP-13 activity assays. These substrates are cleaved by MMP-13, resulting in an increase in fluorescence that can be measured over time. There are also triple-helical FRET substrates that mimic the natural collagen substrate of MMP-13.[1][6][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its interaction with MMP-13.
Table 1: Inhibitory Potency of this compound against MMP-13
| Parameter | Value | Reference |
| IC50 | 3.2 µM | [10] |
| IC50 | 10 µM | [5][7] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of this compound
| Enzyme | Activity | Reference |
| MMP-1 | No significant inhibition | [5][7][10] |
| MMP-9 | No significant inhibition | [5][7][10] |
| TACE | No significant inhibition | [5][7][10] |
Experimental Protocols & Visualizations
Detailed Protocol: MMP-13 Activity Assay Using this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against MMP-13 using a fluorogenic substrate.
Materials:
-
Recombinant human pro-MMP-13
-
4-aminophenylmercuric acetate (APMA)
-
This compound
-
Fluorogenic MMP-13 substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Activation of pro-MMP-13:
-
Dilute pro-MMP-13 to the desired concentration in Assay Buffer.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37°C for 2 hours to activate the enzyme.[4]
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control)
-
Activated MMP-13 enzyme
-
-
Include control wells:
-
No enzyme control: Assay Buffer and substrate only.
-
No inhibitor control: Assay Buffer, activated MMP-13, and vehicle.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic MMP-13 substrate to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Caption: Experimental workflow for an MMP-13 inhibition assay using this compound.
MMP-13 in Pathological Signaling
MMP-13 plays a crucial role in the degradation of the extracellular matrix (ECM), particularly type II collagen, in diseases like osteoarthritis. Its expression is regulated by various pro-inflammatory cytokines.
Caption: Simplified signaling pathway of MMP-13 activation and its inhibition by this compound.
References
- 1. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 6. chondrex.com [chondrex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MMP | TargetMol [targetmol.com]
- 10. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (ab141576) | Abcam [abcam.co.jp]
- 11. cpcscientific.com [cpcscientific.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: CL-82198 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using CL-82198 in fluorescence-based assays. While there is no specific documented evidence of this compound causing fluorescence interference, it is crucial to consider the potential for any small molecule to affect assay signals. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1][] It functions by binding to the S1' pocket of MMP-13, which is unique to this particular MMP and is the basis for its selectivity.[1][3] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzymatic activity of MMP-13.[] this compound has been investigated as a potential therapeutic agent for osteoarthritis due to its ability to reduce collagen degradation.[1][]
Q2: Could this compound interfere with my fluorescence-based assay?
While there are no specific reports of this compound causing fluorescence interference, it is a possibility with any small molecule.[4][5][6] Interference can occur through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[4][7]
-
Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the fluorescence signal and a potential false negative result.[4][8][9]
Q3: How can I determine if this compound is interfering with my assay?
The most effective way to check for interference is to run a set of control experiments.[7][10] The key control is a "no-enzyme" or "no-target" condition where you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target (e.g., MMP-13). A change in the fluorescence signal that correlates with the concentration of this compound strongly suggests interference.[10]
Q4: What should I do if I suspect this compound is autofluorescent?
If you suspect autofluorescence, you should first run a control with only this compound in the assay buffer to confirm it fluoresces.[7] If it does, consider the following mitigation strategies:
-
Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence profile.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of the fluorescence range of this compound.[7] Red-shifted dyes are often a good option as small molecule autofluorescence is more common at lower wavelengths.[11]
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can be used. Autofluorescence from small molecules typically has a short lifetime, while TRF probes have a much longer-lived signal, allowing the background to decay before measurement.[10]
-
Background Subtraction: You can subtract the signal from the "no-enzyme" wells from the wells containing the active enzyme. However, be aware that this can reduce the dynamic range of your assay.[10]
Q5: What steps should I take if I believe this compound is quenching the fluorescence signal?
To investigate potential quenching, you can perform a quenching control by measuring the fluorescence of your assay's fluorophore with and without this compound. A decrease in the signal in the presence of this compound is indicative of quenching.[7] To address this, you can:
-
Check for Inner Filter Effect: Measure the absorbance spectrum of this compound. If it significantly overlaps with the excitation or emission wavelengths of your fluorophore, this could be the cause of quenching.[7]
-
Lower Compound Concentration: If your experimental design allows, reducing the concentration of this compound may minimize quenching effects.[7]
-
Change Fluorophore: Select a fluorophore with a spectral profile that does not overlap with the absorbance spectrum of this compound.[7]
-
Consider a Different Assay Format: If quenching is a significant issue, you may need to switch to a non-optical detection method, such as a radiometric or mass spectrometry-based assay.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential interference from this compound in your fluorescence-based assays.
Table 1: Troubleshooting Workflow
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high fluorescence signal in the presence of this compound | Autofluorescence of this compound | 1. Run a "compound-only" control. 2. Perform a spectral scan of this compound. 3. Switch to a red-shifted fluorophore.[11] 4. Implement a background subtraction.[10] |
| Unexpectedly low fluorescence signal in the presence of this compound | Fluorescence quenching by this compound | 1. Run a quenching control with the fluorophore and this compound. 2. Measure the absorbance spectrum of this compound. 3. Decrease the concentration of this compound.[7] 4. Change to a fluorophore with a non-overlapping spectrum.[7] |
| High variability between replicate wells containing this compound | Precipitation of this compound | 1. Visually inspect the wells for any precipitate. 2. Determine the solubility of this compound in your assay buffer. 3. Adjust the buffer conditions or lower the concentration of this compound. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in your assay buffer, covering the concentration range you plan to use in your experiments.
-
Pipette the dilutions into the wells of a microplate. Include wells with only the assay buffer as a blank.
-
Read the fluorescence of the plate using the same excitation and emission wavelengths as your main assay.
-
Analyze the data: A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.
Protocol 2: Evaluating Quenching Potential of this compound
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a dilution series of this compound in the assay buffer.
-
In a microplate, mix the fluorophore solution with the this compound dilutions. Include a control with the fluorophore and buffer only.
-
Read the fluorescence of the plate.
-
Analyze the data: A concentration-dependent decrease in the fluorescence signal in the presence of this compound suggests a quenching effect.
Visualizations
Caption: Mechanism of this compound as a selective inhibitor of MMP-13.
Caption: A logical workflow for troubleshooting fluorescence interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is fluorescence quenching [biosyn.com]
- 9. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete dissolution of CL-82198 powder.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of CL-82198 powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound powder?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended as it can dissolve this compound at a high concentration.[1] Selleck Chemicals reports a solubility of up to 60 mg/mL in fresh DMSO.[1] For aqueous experiments, subsequent dilution of the DMSO stock solution into the aqueous buffer is necessary.
Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A2: Yes, this compound is soluble in water and PBS, but at lower concentrations compared to organic solvents.[2][3] Abcam states solubility in water up to 50 mM, while Sigma-Aldrich reports solubility at 25 mg/mL in water.[2] Cayman Chemical indicates a solubility of 0.25 mg/mL in PBS (pH 7.2).[3] Direct dissolution in aqueous solutions may be challenging for higher concentrations.
Q3: I am observing incomplete dissolution or precipitation of this compound in my aqueous experimental medium. What could be the cause?
A3: Incomplete dissolution in aqueous media can occur due to several factors:
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the specific aqueous buffer.
-
pH of the Medium: The pH of your buffer can influence the solubility of the compound.
-
Temperature: Solubility can be temperature-dependent. Ensure your solvent is at an appropriate temperature.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.[2][3]
Q4: How should I store my this compound stock solution?
A4: After reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.
Troubleshooting Guide
Problem: The this compound powder is not fully dissolving in my chosen solvent.
Solution Steps:
-
Verify Solvent and Concentration: Cross-reference your intended concentration with the known solubility data for your chosen solvent (see Table 1). If your target concentration is close to or exceeds the reported solubility limit, you may need to use a different solvent or a lower concentration.
-
Gentle Heating: For aqueous solutions, gentle warming of the solvent (e.g., to 37°C) can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up powder aggregates and enhance dissolution.
-
pH Adjustment: If you are using an aqueous buffer, check its pH. The solubility of this compound may be pH-dependent. A slight adjustment of the pH might improve solubility.
-
Use of a Co-solvent: If direct dissolution in an aqueous buffer is not successful, prepare a concentrated stock solution in an organic solvent like DMSO first. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | 50 mM | Abcam[2] |
| Water | 25 mg/mL | Sigma-Aldrich |
| DMSO | 60 mg/mL | Selleck Chemicals[1] |
| DMSO | 2.5 mg/mL | Cayman Chemical[3] |
| DMF | 3 mg/mL | Cayman Chemical[3] |
| Ethanol | 25 mg/mL | Cayman Chemical[3] |
| PBS (pH 7.2) | 0.25 mg/mL | Cayman Chemical[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., for a 60 mg/mL stock, add 1 mL of DMSO to 60 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution by Diluting a DMSO Stock in Aqueous Buffer
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
Desired aqueous experimental buffer (e.g., PBS)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of DMSO (if experimentally permissible).
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dissolution.
References
Validation & Comparative
A Comparative Analysis of CL-82198 and Other Selective MMP-13 Inhibitors for Osteoarthritis Research
For researchers, scientists, and drug development professionals, the selective inhibition of matrix metalloproteinase-13 (MMP-13) represents a promising therapeutic strategy for osteoarthritis (OA). This guide provides a comparative overview of the efficacy of CL-82198, a known selective MMP-13 inhibitor, against other notable inhibitors, supported by experimental data and detailed methodologies.
MMP-13, a key enzyme in the degradation of type II collagen, is a primary target in the development of disease-modifying osteoarthritis drugs.[1][2] this compound is a synthetic, selective inhibitor of MMP-13 that functions by binding to the S1' pocket of the enzyme, a mechanism distinct from inhibitors that chelate the catalytic zinc ion.[3] This guide will delve into its performance relative to other MMP-13 inhibitors, offering a valuable resource for researchers in the field.
In Vitro Efficacy: A Comparative Look at Inhibitory Potency
| Inhibitor | IC50 (nM) | Target | Notes |
| This compound | 10,000 | MMP-13 | Selective inhibitor, does not inhibit MMP-1, MMP-9, or TACE. |
| AQU-019 | 4.8 | MMP-13 | Allosteric inhibitor with high selectivity.[4] |
| Compound 30 | 1.9 | MMP-13 | Tetrahydropyran-containing compound with high potency.[5] |
| Compound 31 | - | MMP-13 | Showed increased in vitro half-life in mouse and human liver microsomes.[5] |
| ALS 1-0635 | - | MMP-13 | Non-competitive inhibitor.[6] |
In Vivo Efficacy: Insights from Preclinical Osteoarthritis Models
The monosodium iodoacetate (MIA)-induced model of osteoarthritis in rats is a widely used preclinical model to assess the efficacy of potential therapeutic agents.[4][7] This model mimics the pathological changes observed in human OA, including cartilage degradation and subchondral bone changes.[7][8]
A study investigating the in vivo efficacy of this compound in a murine model of surgically induced osteoarthritis demonstrated its potential to decelerate disease progression. Intraperitoneal injections of this compound resulted in a dose-dependent decrease in articular cartilage degradation.
In a similar MIA-induced OA rat model, the selective MMP-13 inhibitor AQU-019, administered via intra-articular injection, showed significant chondroprotective effects, with histological analysis revealing reduced cartilage and matrix loss compared to the vehicle group.[4] Another inhibitor, ALS 1-0635, also demonstrated modulation of cartilage damage in the rat MIA model.[6]
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the IC50 value of an MMP-13 inhibitor using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human MMP-13
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in assay buffer. b. Add a fixed concentration of recombinant human MMP-13 to each well of the microplate. c. Add the serially diluted inhibitor to the respective wells. Include a control well with DMSO only. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. f. Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). The rate of substrate cleavage is proportional to the fluorescence intensity. g. Plot the rate of reaction against the inhibitor concentration. h. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP-13 activity.[9]
In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
This protocol provides a general outline for evaluating the in vivo efficacy of MMP-13 inhibitors.
-
Animals:
-
Male Sprague-Dawley or Lewis rats (specific strain may vary between studies).
-
-
Induction of Osteoarthritis: a. Anesthetize the rats. b. Administer a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of one hind limb. The contralateral limb can serve as a control. The dose of MIA can vary, but a typical dose is 2 mg in 50 µL of saline.[4]
-
Inhibitor Administration: a. Administer the test inhibitor (e.g., this compound) via a chosen route (e.g., intraperitoneal, oral, or intra-articular injection) at various doses. Administration can begin before or after the induction of OA, depending on the study's objective (prophylactic vs. therapeutic).
-
Assessment of Efficacy: a. At the end of the study period (typically several weeks), euthanize the animals and dissect the knee joints. b. Histological Analysis: i. Fix, decalcify, and embed the joints in paraffin. ii. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycans.[7] iii. Score the cartilage degradation using a validated scoring system, such as the Mankin score or the OARSI histopathology grading system. These systems assess parameters like cartilage structure, cell abnormalities, and proteoglycan loss.[10][11] c. Biochemical Analysis: i. Measure biomarkers of cartilage degradation (e.g., COMP, CTX-II) in serum or synovial fluid.
Signaling Pathways and Experimental Workflows
The regulation of MMP-13 expression and activity is complex, involving multiple signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Caption: Key signaling pathways regulating MMP-13 expression in chondrocytes.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of hypertrophy and improving chondrocyte differentiation by MMP-13 inhibitor small molecule encapsulated in alginate-chondroitin sulfate-platelet lysate hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathological Characteristics of Monosodium Iodoacetate-Induced Osteoarthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: The Selective MMP-13 Inhibitor CL-82198 Versus Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The family of matrix metalloproteinases (MMPs) plays a pivotal role in tissue remodeling in both physiological and pathological states. Their dysregulation is implicated in a range of diseases, including osteoarthritis, cancer, and cardiovascular conditions. Consequently, MMP inhibitors have been a significant focus of drug development. This guide provides a detailed comparison between the selective MMP-13 inhibitor, CL-82198, and broad-spectrum MMP inhibitors, offering insights into their performance, mechanisms of action, and experimental evaluation.
Executive Summary
This compound is a highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, the primary collagen in cartilage.[1][] Its specificity is attributed to its unique binding mechanism to the S1' pocket of the MMP-13 enzyme.[3] In contrast, broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, inhibit a wide range of MMPs.[4][5] While this broad activity was initially thought to be advantageous, it has been linked to significant side effects, most notably musculoskeletal syndrome (MSS), which has led to the failure of many of these inhibitors in clinical trials.[1][6] The selectivity of this compound presents a promising approach to target MMP-13-driven pathologies while potentially avoiding the adverse effects associated with non-selective MMP inhibition.
Data Presentation: A Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and various broad-spectrum MMP inhibitors against a panel of MMPs. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | No Activity | - | - | - | - | No Activity | 3,200 - 10,000 | - |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 4 | - | - |
| Marimastat | 5 | 6 | 115 ng/mL | 13 | - | 3 | Activity Reported | 9 |
| Doxycycline | >400,000 | - | - | 28,000 | - | 608,000 | 2,000 | - |
Data compiled from multiple sources.[4][5][7][8][9][10][11][12][13][14][15] Note: IC50 values can vary depending on the assay conditions. For Marimastat's effect on MMP-3, the value was reported in ng/mL.
Experimental Protocols: MMP Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate. This method is widely used to screen and characterize MMP inhibitors.
Principle:
The assay utilizes a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
Inhibitor compound (e.g., this compound or a broad-spectrum inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in assay buffer.
-
Prepare a serial dilution of the inhibitor compound in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or vehicle control (for no-inhibitor wells)
-
MMP enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) using a fluorescence microplate reader.
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct modes of action of this compound and broad-spectrum MMP inhibitors.
Caption: Selective inhibition of the MMP-13 pathway by this compound.
Caption: Broad-spectrum inhibition affecting multiple MMPs and pathways.
References
- 1. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. brieflands.com [brieflands.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Effect of doxycycline on proliferation, MMP production, and adhesion in LAM-related cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of CL-82198 for MMP-13 over other MMPs.
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecule is paramount. This guide provides a detailed comparison of CL-82198's inhibitory activity against Matrix Metalloproteinase-13 (MMP-13) versus other MMPs, supported by available experimental data and protocols.
This compound has been identified as a selective inhibitor of MMP-13, an enzyme implicated in the progression of osteoarthritis and cancer.[1][2] Its selectivity is attributed to a unique binding mechanism, where the inhibitor interacts with the entire S1' pocket of the MMP-13 enzyme. This structural feature is a key differentiator from other members of the MMP family.[1][2]
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several MMPs. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor effectiveness, are summarized in the table below. The data clearly demonstrates a preferential inhibition of MMP-13.
| MMP Target | IC50 (nM) | Fold Selectivity vs. MMP-13 |
| Human MMP-13 | 10,000 | 1x |
| Human MMP-1 | >10,000 | >1x |
| Human MMP-9 | No activity reported | - |
| TACE (TNF-α converting enzyme) | No activity reported | - |
Data sourced from ChEMBL database and various scientific publications.[3] Note: An IC50 of 10,000 nM is equivalent to 10 µM.
Understanding the Experimental Validation
The determination of MMP inhibition is typically conducted using a fluorogenic substrate assay. This method provides a sensitive and continuous measurement of enzyme activity.
Experimental Protocol: Fluorogenic MMP Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific MMP.
Materials:
-
Human recombinant MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35)
-
Inhibitor (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP enzyme is in a pro-enzyme (inactive) form, it needs to be activated according to the manufacturer's instructions. This often involves incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
Assay Preparation:
-
Prepare a series of dilutions of the inhibitor (this compound) in Assay Buffer.
-
Add a fixed concentration of the activated MMP enzyme to each well of the microplate.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) to allow for binding.
-
-
Initiation of Reaction: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca-Dpa substrate).[4] The cleavage of the substrate by the MMP separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Comparative Guide to the Cross-Reactivity of CL-82198 with Other Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metalloproteinase inhibitor CL-82198's cross-reactivity with other metalloproteinases, supported by available experimental data. The information is intended to assist researchers in evaluating the selectivity and potential applications of this compound.
Executive Summary
This compound is characterized as a selective inhibitor of matrix metalloproteinase-13 (MMP-13).[1] Its selectivity is attributed to its unique binding mode within the S1' pocket of the MMP-13 enzyme.[1][2] Experimental data indicates that this compound has a moderate inhibitory effect on MMP-13, with a reported half-maximal inhibitory concentration (IC50) of 10 µM.[1][3] Notably, studies have shown a lack of inhibitory activity against several other key metalloproteinases, including MMP-1, MMP-9, and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), highlighting its specificity.[1] This selectivity profile makes this compound a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes, such as osteoarthritis and cancer.[2][4]
Data Presentation: this compound Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound against a selection of metalloproteinases. The data is primarily sourced from peer-reviewed literature to ensure reliability.
| Metalloproteinase | Common Name(s) | IC50 (µM) | Reference(s) |
| MMP-13 | Collagenase-3 | 10 | [1][3] |
| MMP-1 | Interstitial Collagenase | >10 | [3] |
| MMP-9 | Gelatinase B | No activity reported | [1] |
| TACE | ADAM17 | No activity reported | [1] |
| MMP-2 | Gelatinase A | Data not available | |
| MMP-3 | Stromelysin-1 | Data not available | |
| MMP-7 | Matrilysin-1 | Data not available | |
| MMP-8 | Neutrophil Collagenase | Data not available | |
| MMP-12 | Macrophage Metalloelastase | Data not available | |
| MMP-14 | MT1-MMP | Data not available |
Note: The IC50 value for MMP-13 is reported as 10 µM in a key study published in the Journal of the American Chemical Society.[1] Some commercial suppliers cite an IC50 of 3.2 µM. Researchers should consider the source of the information when interpreting the potency of the inhibitor. The lack of available data for several MMPs indicates a gap in the publicly accessible cross-reactivity profile of this compound.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against metalloproteinases is typically performed using a fluorometric assay. Below is a detailed methodology based on common laboratory practices for such experiments.
Fluorometric Assay for MMP Inhibition
This protocol outlines the steps to measure the inhibitory effect of a compound on the activity of a specific MMP, such as MMP-13, using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO, protected from light.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the following components in order:
-
Assay buffer
-
Diluted this compound solution or vehicle control (DMSO)
-
Diluted MMP enzyme solution
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
Include control wells:
-
No enzyme control: Assay buffer and substrate only.
-
No inhibitor control (100% activity): Assay buffer, enzyme, and vehicle (DMSO).
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/393 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of an MMP inhibitor using a fluorometric assay.
MMP-13 Signaling in Osteoarthritis
Caption: Simplified Wnt/β-catenin signaling pathway leading to MMP-13 expression and cartilage degradation in osteoarthritis.
MMP-13 Signaling in Cancer Cell Metastasis
Caption: Role of MMP-13 in Src signaling-mediated cancer cell migration and invasion.
References
Comparative Analysis of CL-82198 and Other Selective MMP-13 Inhibitors
This guide provides a detailed comparison of the inhibitory activity of CL-82198 against Matrix Metalloproteinase-13 (MMP-13) with other selective inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development.
Inhibitor Performance: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other notable MMP-13 inhibitors.
| Inhibitor | IC50 Value (MMP-13) | Selectivity Notes |
| This compound | 3.2 µM - 10 µM[1][2][3] | No significant activity against MMP-1, MMP-9, or TACE[1][3][4] |
| WAY-170523 | 17 nM[4] | >5800-fold selective vs MMP-1, 56-fold vs MMP-9, >500-fold vs TACE[4] |
| AQU-019 | 4.8 nM[5] | Highly selective against a panel of other MMPs[5] |
| Compound 10d | 3.4 nM[6] | Does not inhibit MMP-1, -9, and -14 at concentrations up to 10 µM[6] |
| (S)-17c | 7.9 nM[6] | Potent inhibition of type II collagen cleavage by MMP-13[6] |
| Sulfonamide 5 | 3.0 nM[7] | Highly selective for MMP-13 over other MMPs[7] |
Experimental Protocols
The determination of IC50 values is crucial for evaluating inhibitor potency. Below are the generalized methodologies employed in the characterization of MMP-13 inhibitors.
Fluorogenic Peptide Substrate Assay
A common method for assessing MMP-13 activity involves the use of a fluorogenic triple-helical peptide substrate (fTHP-15)[3][8].
Protocol Outline:
-
Enzyme Preparation: Recombinant human MMP-13 is pre-activated.
-
Inhibitor Incubation: The activated MMP-13 is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a specified period at room temperature[9].
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction[9].
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
-
IC50 Calculation: The fluorescence data are fitted to a dose-response curve to determine the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity[9].
Type II Collagen Degradation Assay
This assay directly measures the primary pathogenic activity of MMP-13, which is the degradation of type II collagen, a major component of articular cartilage[3][6].
Protocol Outline:
-
Cartilage Explant Preparation: Bovine articular cartilage explants are prepared and treated to remove existing proteoglycans[9].
-
Incubation with Inhibitor: The cartilage explants are incubated with MMP-13 in the presence or absence of the test inhibitor for an extended period (e.g., 18 hours)[9].
-
Collagen Fragment Quantification: The amount of collagen degradation products released into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for collagen fragments[9].
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of collagen degradation in the presence of the inhibitor to the control (MMP-13 alone)[9].
Visualizing MMP-13 Inhibition and Regulation
To better understand the context of MMP-13 inhibition, the following diagrams illustrate the experimental workflow for determining inhibitor potency and the key signaling pathways that regulate MMP-13 expression.
Caption: Workflow for determining the IC50 value of an MMP-13 inhibitor.
The regulation of MMP-13 is complex, involving multiple signaling cascades that converge on its gene transcription.
Caption: Simplified diagram of major signaling pathways that regulate MMP-13 expression.[10][11]
References
- 1. This compound A selective inhibitor of MMP-13 (IC50 = 10 µM). | 1188890-36-9 [sigmaaldrich.com]
- 2. This compound, Matrix metalloprotinase -13 (MMP-13) inhibitor (ab141576) | Abcam [abcam.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CL-82198 and Other Leading Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of matrix metalloproteinase (MMP) inhibition, the quest for potent and selective agents is paramount for advancing therapeutic strategies in osteoarthritis, cancer, and other inflammatory diseases. This guide provides a comprehensive, data-driven comparison of the selective MMP-13 inhibitor, CL-82198, with other notable research compounds: the broad-spectrum inhibitors Marimastat and Tanomastat, and the selective MMP-13 inhibitor WAY-170523.
Executive Summary
This compound is a selective inhibitor of MMP-13, an enzyme critically implicated in the degradation of type II collagen, a key component of articular cartilage.[1] This guide will demonstrate that while broad-spectrum inhibitors like Marimastat show high potency across a range of MMPs, they may be associated with off-target effects. In contrast, selective inhibitors like this compound and WAY-170523 offer a more targeted approach, potentially minimizing side effects while effectively modulating the activity of MMP-13. This comparison includes quantitative data on inhibitor potency, details of experimental protocols for replication, and visual representations of key biological pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its counterparts has been evaluated against a panel of MMPs to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Compound | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | TACE (nM) |
| This compound | >10000 | - | - | - | - | >10000 | 3200 - 10000 | - | >10000 |
| Marimastat | 5 | 6 | 230 | 16 | - | 3 | - | 9 | 3.8 |
| Tanomastat | - | - | - | - | - | - | - | - | - |
| WAY-170523 | >10000 | - | - | - | - | 945 | 17 | - | >1000 |
Note: A hyphen (-) indicates that data was not available from the searched sources. TACE (TNF-α-converting enzyme) is a related metalloproteinase.
Key Observations:
-
This compound demonstrates clear selectivity for MMP-13, with no significant inhibition of MMP-1, MMP-9, or TACE at concentrations up to 10 µM.[2]
-
Marimastat is a potent, broad-spectrum inhibitor, effectively targeting multiple MMPs in the low nanomolar range.
-
WAY-170523 exhibits high potency and selectivity for MMP-13, with an IC50 value of 17 nM, and shows significantly less activity against MMP-1, MMP-9, and TACE.[2]
-
Quantitative IC50 data for Tanomastat against a panel of MMPs was not available in the public sources reviewed for this guide. It is generally described as a broad-spectrum MMP inhibitor.
In Vivo Efficacy: A Direct Comparison in an Osteoarthritis Model
A direct comparison of this compound and the broad-spectrum inhibitor Marimastat was conducted in a preclinical model of post-traumatic osteoarthritis.
| Treatment Group | Pain Tolerance (Mechanical Threshold) |
| siMMP13 (RNAi therapeutic) | Significant relief |
| Zilretta (corticosteroid) | Significant relief |
| This compound (10 mg/kg, 3x weekly) | Significant relief |
| This compound (10 mg/kg, once every 2 weeks) | Less favorable pain tolerance |
| Marimastat (10 mg/kg, 3x weekly) | Less favorable pain tolerance |
Data adapted from a study on siRNA-based MMP-13 inhibition.[1]
Key Findings:
-
Frequent administration of the selective MMP-13 inhibitor this compound provided significant pain relief in an osteoarthritis model, comparable to a sustained-release corticosteroid.[1]
-
Less frequent dosing of this compound and frequent dosing of the broad-spectrum inhibitor Marimastat were less effective in this model, highlighting the importance of sustained, selective MMP-13 inhibition for optimal efficacy.[1]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the MMP-13 signaling pathway in osteoarthritis and a typical experimental workflow for evaluating MMP inhibitors.
Caption: MMP-13 signaling in osteoarthritis, highlighting key inflammatory and growth factor inputs.
References
Comparative Analysis of MMP-13 Regulation: Genetic Knockdown versus Pharmacological Inhibition with CL-82198
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two common laboratory techniques used to investigate the function of Matrix Metalloproteinase-13 (MMP-13): genetic knockdown of its expression and direct inhibition of its enzymatic activity using the selective inhibitor CL-82198. Understanding the fundamental differences in their mechanisms, efficacy, and experimental applications is crucial for designing robust experiments and accurately interpreting results.
MMP-13, also known as collagenase-3, is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen. Its dysregulation is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer metastasis. Consequently, modulating its activity is a significant area of therapeutic and basic research.
This document will objectively compare the performance of MMP-13 knockdown and inhibition by this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their scientific inquiries.
Quantitative Data Comparison
The choice between knockdown and inhibition often depends on the specific experimental goals, such as studying the long-term consequences of protein absence versus the acute effects of blocking its function. The following tables summarize the key quantitative and qualitative differences between these two approaches.
Table 1: Efficacy and Temporal Characteristics of MMP-13 Knockdown vs. This compound Inhibition
| Parameter | MMP-13 Knockdown (e.g., siRNA, shRNA) | This compound Inhibition |
| Target Molecule | MMP13 messenger RNA (mRNA) | Active MMP-13 protein |
| Mechanism of Action | Post-transcriptional gene silencing, preventing protein synthesis. | Competitive, reversible inhibition of the enzyme's catalytic site. |
| Typical Efficiency | 70-95% reduction in mRNA and subsequent protein levels. | IC₅₀ values in the nanomolar range (e.g., ~15 nM for human MMP-13). |
| Time to Effect | 24-72 hours, dependent on mRNA and protein turnover rates. | Minutes to a few hours, allowing for rapid intervention. |
| Duration of Effect | Transient (siRNA): 3-7 days. Stable (shRNA): continuous in selected cell lines. | Dependent on compound half-life and bioavailability in the system. |
| Reversibility | Generally irreversible for the lifespan of the cell (stable knockdown). | Reversible upon removal of the compound. |
Table 2: Specificity and Potential Off-Target Effects
| Method | Primary Target | Potential Off-Target Considerations |
| MMP-13 Knockdown | MMP13 mRNA sequence | - Off-target gene silencing due to partial sequence homology. - "Seed region" effects of siRNA can impact unintended mRNAs. - Cellular stress response to foreign RNA molecules. |
| This compound | Catalytic domain of MMP-13 | - Cross-reactivity with other MMPs at higher concentrations (e.g., MMP-1, MMP-8). - Potential for non-specific effects unrelated to MMP inhibition. |
Experimental Protocols
The following protocols provide standardized methodologies for implementing MMP-13 knockdown and inhibition experiments.
This protocol describes the transient silencing of MMP13 gene expression in a cellular model, such as human chondrocytes or fibroblast-like synoviocytes.
-
Cell Seeding: Plate cells in antibiotic-free complete growth medium to achieve 50-60% confluency on the day of transfection. For a 6-well plate, this is typically 2.5 x 10⁵ cells per well.
-
Reagent Preparation:
-
siRNA Solution: In a sterile microcentrifuge tube, dilute 20 pmol of MMP-13 specific siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Transfection Reagent Solution: In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of the complex mixture dropwise to each well containing the cells.
-
Incubation: Incubate the cells with the transfection complexes for 24 to 72 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
mRNA Level: Harvest cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to quantify MMP13 mRNA levels relative to a housekeeping gene (e.g., GAPDH) and the non-targeting control.
-
Protein Level: Lyse the cells to extract total protein. Perform a Western blot analysis using a specific anti-MMP-13 antibody to confirm a reduction in protein levels.
-
This protocol details the use of this compound to inhibit MMP-13 activity in conditioned media from stimulated cells.
-
Cell Culture and Stimulation: Plate cells as described above. Once confluent, stimulate the cells with an inducer of MMP-13 expression, such as Interleukin-1 beta (IL-1β, 10 ng/mL) or TNF-α (10 ng/mL), for 24 hours to ensure sufficient production of the enzyme.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of working dilutions in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Inhibitor Treatment: Add the this compound dilutions or vehicle control to the stimulated cells and incubate for 1 to 24 hours.
-
Sample Collection: Collect the conditioned medium from each well. If necessary, centrifuge the media to remove cellular debris.
-
MMP-13 Activity Assay:
-
Use a commercially available MMP-13 activity assay kit, which typically employs a quenched-fluorescent substrate specific for MMP-13.
-
Activate any pro-MMP-13 in the samples to active MMP-13 using APMA (4-aminophenylmercuric acetate) as per the manufacturer's instructions.
-
Add the activated samples to the fluorescent substrate in a 96-well plate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the active MMP-13 concentration.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: MMP-13 signaling pathway showing points of intervention.
Caption: Comparative experimental workflow for knockdown vs. inhibition.
CL-82198 as a Reference Compound in MMP Inhibitor Screening: A Comparative Guide
For researchers and drug development professionals engaged in the discovery of matrix metalloproteinase (MMP) inhibitors, the selection of an appropriate reference compound is a critical step in establishing robust and reliable screening assays. CL-82198, a selective inhibitor of MMP-13, has emerged as a valuable tool in this context. This guide provides a comprehensive comparison of this compound with other commonly used MMP inhibitors, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their screening campaigns.
Performance Comparison of MMP Inhibitors
The efficacy of an MMP inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the diverse MMP family. The following table summarizes the reported IC50 values for this compound and a selection of alternative reference compounds, including broad-spectrum inhibitors and another selective MMP-13 inhibitor.
| Compound | Type | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) | TACE (nM) |
| This compound | Selective MMP-13 Inhibitor | >10000 | - | - | - | >10000 | 3200 - 10000 | - | >10000 |
| WAY-170523 | Selective MMP-13 Inhibitor | >100000 | - | - | - | 945 | 17 | - | >1000 |
| Batimastat (BB-94) | Broad-Spectrum Inhibitor | 3 | 4 | 20 | 6 | 4 | - | - | - |
| Marimastat (BB-2516) | Broad-Spectrum Inhibitor | 5 | 6 | 230 | 13 | 3 | - | 9 | - |
| Doxycycline | Broad-Spectrum Inhibitor | - | - | - | - | 608000 | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.[1][2][3][4][5][6][7][8][9][10][11][12][13]
This compound demonstrates marked selectivity for MMP-13, with significantly higher IC50 values for other MMPs such as MMP-1 and MMP-9. This selectivity is attributed to its unique binding mode within the S1' pocket of the MMP-13 enzyme. In contrast, WAY-170523 is a more potent and highly selective MMP-13 inhibitor, exhibiting over 5800-fold selectivity against MMP-1.[3][10][11][12]
Broad-spectrum inhibitors like Batimastat and Marimastat display potent inhibition across a range of MMPs in the nanomolar range.[1][2][4][5][6][7][8][9] Doxycycline , a tetracycline antibiotic, also exhibits broad-spectrum MMP inhibitory activity, albeit at much higher concentrations.[13] The choice between a selective and a broad-spectrum inhibitor as a reference compound depends on the specific goals of the screening assay. Selective inhibitors like this compound are ideal for identifying novel MMP-13-specific compounds, while broad-spectrum inhibitors can serve as general positive controls for MMP inhibition.
Experimental Protocols
A common method for assessing MMP inhibitor activity is the fluorometric assay, which measures the cleavage of a fluorescently labeled peptide substrate.
General Protocol for Fluorometric MMP Inhibition Assay
This protocol provides a general framework for screening MMP inhibitors. Specific conditions may need to be optimized for different MMPs and substrates.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (including this compound as a reference) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If using a pro-MMP, activate the enzyme according to the manufacturer's instructions. This often involves incubation with 4-aminophenylmercuric acetate (APMA).
-
Reagent Preparation:
-
Prepare a working solution of the activated MMP enzyme in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a working solution of the fluorogenic MMP substrate in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor solution
-
Activated MMP enzyme solution
-
-
Include control wells:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-inhibitor control (100% activity): Assay Buffer, solvent vehicle, and activated MMP enzyme.
-
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic MMP substrate working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
MMP-13 plays a significant role in various pathological processes, including osteoarthritis and cancer metastasis, by degrading extracellular matrix components and modulating signaling pathways.
MMP-13 Signaling in Osteoarthritis
In osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) stimulate chondrocytes to upregulate the expression of MMP-13. This leads to the degradation of type II collagen, the primary structural component of articular cartilage, resulting in cartilage breakdown and joint degeneration.[14][15][16]
MMP-13 in Cancer Cell Migration
In the context of cancer, MMP-13 expression can be induced by various growth factors and signaling pathways, such as the TGF-β and ERK pathways.[17][18][19][20][21] Increased MMP-13 activity facilitates cancer cell invasion and metastasis by degrading the extracellular matrix, which acts as a physical barrier, and by releasing matrix-bound growth factors that can further promote tumor progression.
Conclusion
This compound serves as a valuable and selective reference compound for MMP-13 inhibitor screening. Its well-characterized selectivity profile allows for the specific identification of novel inhibitors targeting this key enzyme. For assays requiring a more potent and highly selective MMP-13 inhibitor, WAY-170523 presents a superior alternative. In contrast, broad-spectrum inhibitors like Batimastat and Marimastat are suitable as general positive controls for MMP inhibition. The choice of the most appropriate reference compound will ultimately depend on the specific objectives of the screening campaign. This guide provides the necessary comparative data and experimental context to facilitate this critical decision-making process for researchers in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. Marimastat(BB-2516) | broad spectrum MMP inhibitor | CAS 154039-60-8 | Buy Marimastat(BB-2516) from Supplier InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WAY 170523 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. abmole.com [abmole.com]
- 12. apexbt.com [apexbt.com]
- 13. brieflands.com [brieflands.com]
- 14. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in understanding the regulation of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol inhibits the IL-1β-induced expression of MMP-13 and IL-6 in human articular chondrocytes via TLR4/MyD88-dependent and -independent signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis [mdpi.com]
- 18. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Evaluating the Synergistic Potential of CL-82198 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic effects of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13), with other therapeutic agents. While direct experimental data on the synergistic effects of this compound is limited in publicly available literature, this document outlines the scientific rationale for such combinations, presents detailed experimental protocols for investigation, and offers templates for data presentation.
This compound is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of type II collagen and other extracellular matrix components. Its role in various pathological processes, including osteoarthritis and cancer, makes it a compelling candidate for combination therapies. The inhibition of MMP-13 can potentially enhance the efficacy of other drugs by modulating the tumor microenvironment, reducing inflammation, and overcoming drug resistance.
Rationale for Synergistic Combinations
The overexpression of MMP-13 has been correlated with poor prognoses in various cancers and is implicated in the progression of osteoarthritis. By degrading the extracellular matrix, MMP-13 can facilitate tumor invasion and metastasis. Furthermore, MMP-13 expression has been associated with resistance to certain chemotherapeutic agents, such as cisplatin. This suggests that inhibiting MMP-13 with this compound could re-sensitize resistant cells to chemotherapy or enhance the activity of other anti-cancer drugs.
In the context of osteoarthritis, this compound has been shown to prevent and decelerate disease progression in preclinical models. Combining this compound with anti-inflammatory drugs or other disease-modifying agents could offer a multi-faceted approach to managing this degenerative joint disease.
Hypothetical Synergistic Effects with Chemotherapeutic Agents
Based on studies of other matrix metalloproteinase inhibitors, it is hypothesized that this compound could exhibit synergistic effects with various chemotherapeutic drugs. The following table illustrates the potential synergistic outcomes and the underlying mechanisms.
| Combination Drug | Cancer Type (Hypothetical) | Expected Synergistic Effect | Potential Mechanism of Synergy |
| Doxorubicin | Osteosarcoma, Breast Cancer | Increased apoptosis, Reduced tumor growth and metastasis | Inhibition of MMP-13 may enhance doxorubicin penetration into the tumor and reduce the degradation of the extracellular matrix, thereby limiting cancer cell invasion. |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | Overcoming drug resistance, Increased cytotoxicity | Studies have linked MMP-13 expression to cisplatin resistance. Inhibition of MMP-13 by this compound could restore sensitivity to cisplatin. |
| Paclitaxel | Ovarian Cancer, Lung Cancer | Enhanced anti-proliferative and apoptotic effects | Paclitaxel's mechanism involves microtubule stabilization. The combination with an MMP-13 inhibitor may disrupt the tumor microenvironment, making cancer cells more susceptible to paclitaxel-induced cell cycle arrest and apoptosis. |
Experimental Protocols
To investigate the potential synergistic effects of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro MMP-13 Inhibition Assay
This assay is designed to confirm the inhibitory activity of this compound on MMP-13 and to determine its IC50 value.
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic MMP-13 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add rhMMP-13 to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-13 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability and Synergy Analysis (e.g., with Doxorubicin)
This protocol assesses the effect of this compound, doxorubicin, and their combination on the viability of cancer cells and quantifies the synergy.
Materials:
-
Cancer cell line (e.g., osteosarcoma cell line like MG-63)
-
Cell culture medium and supplements
-
This compound
-
Doxorubicin
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin, both alone and in combination at a constant ratio.
-
Treat the cells with the different drug concentrations and combinations. Include vehicle-treated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vitro Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound and a combination drug on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
6-well or 12-well cell culture plates
-
Sterile pipette tips or a wound-healing insert
-
Cell culture medium
-
This compound and combination drug
-
Microscope with a camera
Procedure:
-
Seed cells in the wells and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip or by removing the insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds (this compound alone, combination drug alone, or the combination). Include a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment group.
In Vivo Osteoarthritis Model
This protocol describes an in vivo model to assess the efficacy of this compound in combination with an anti-inflammatory drug in a surgically induced osteoarthritis model in rodents.
Materials:
-
Rodents (e.g., rats or mice)
-
Surgical instruments for anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM)
-
This compound and anti-inflammatory drug formulations for in vivo administration
-
Anesthesia and analgesics
-
Histology equipment and reagents (e.g., Safranin O-Fast Green staining)
Procedure:
-
Induce osteoarthritis in the knee joint of the animals through a surgical procedure like ACLT or DMM. Sham-operated animals will serve as controls.
-
After a recovery period, divide the animals into treatment groups: Vehicle control, this compound alone, anti-inflammatory drug alone, and the combination of this compound and the anti-inflammatory drug.
-
Administer the treatments for a specified duration (e.g., 4-8 weeks).
-
Monitor the animals for signs of pain and joint function throughout the study.
-
At the end of the study, euthanize the animals and collect the knee joints.
-
Process the joints for histological analysis.
-
Stain the cartilage sections with Safranin O-Fast Green to visualize proteoglycan content.
-
Score the cartilage degradation using a standardized scoring system (e.g., OARSI score).
-
Statistically compare the scores between the different treatment groups.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Reproducibility of CL-82198 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of the Matrix Metalloproteinase-13 (MMP-13) inhibitor, CL-82198, with alternative compounds, supported by available experimental data. We delve into the reported efficacy of this compound across different reports, detail experimental protocols to aid in study design, and visualize key pathways and workflows to clarify its mechanism of action and evaluation.
Executive Summary
This compound is a selective, non-zinc-chelating inhibitor of MMP-13, an enzyme implicated in the degradation of cartilage in osteoarthritis. While initial studies have demonstrated its inhibitory potential, a critical analysis of the available data reveals variations in its reported potency, highlighting the importance of standardized experimental conditions for reproducible results. This guide aims to provide a clear overview of this compound's performance, compare it with other MMP-13 inhibitors, and offer detailed protocols to facilitate consistent and comparable future research.
Data Presentation: Comparative Efficacy of MMP-13 Inhibitors
The inhibitory activity of this compound and its alternatives against MMP-13 and other metalloproteinases is summarized below. The variation in reported IC50 values for this compound underscores the challenge of reproducibility in in vitro assays.
| Compound | Target | IC50 / Kᵢ | Selectivity | Notes |
| This compound | MMP-13 | 10 µM (IC50) | No activity against MMP-1, MMP-9, and TACE reported in the initial study. | The originally reported potency. |
| MMP-13 | 3.2 µM (IC50) | Displays no activity against MMP-1, MMP-9 or TACE. | A different reported potency, highlighting variability. | |
| WAY-170523 | MMP-13 | 17 nM (IC50) | >5800-fold vs MMP-1, 56-fold vs MMP-9, >500-fold vs TACE. | A more potent derivative of this compound. |
| T-5224 | c-Fos/AP-1 | Indirect inhibitor | Inhibits IL-1β-induced up-regulation of MMP-3 and MMP-13.[1][2] | Acts on a transcription factor upstream of MMP-13 expression. |
| SB-3CT | MMP-2 | 13.9 nM (Kᵢ) [3][4] | Selective for gelatinases (MMP-2 and MMP-9). | Primarily a gelatinase inhibitor with different selectivity profile. |
| MMP-9 | 600 nM (Kᵢ) [3][4] |
Experimental Protocols
To facilitate the reproduction of key experiments, the following methodologies are detailed based on the original characterization of this compound and general MMP-13 inhibition assays.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol is based on the method described in the foundational study by Chen et al. (2000) and is a common approach for assessing MMP-13 activity.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor in assay buffer to create a range of concentrations.
-
Add a fixed concentration of recombinant human MMP-13 to each well of the 96-well plate.
-
Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., 328 nm excitation and 393 nm emission).
-
Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of MMP-13 Inhibition
Caption: Simplified pathway of this compound inhibiting MMP-13-mediated collagen degradation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against MMP-13.
Discussion on Reproducibility
The discrepancy in the reported IC50 values for this compound (10 µM vs. 3.2 µM) highlights a critical challenge in preclinical research: the reproducibility of in vitro enzyme inhibition assays. Several factors can contribute to such variability between different lab settings:
-
Enzyme Activity and Purity: The specific activity of the recombinant MMP-13 used can vary between batches and suppliers. Incomplete activation of the pro-enzyme or the presence of impurities can affect the apparent inhibitor potency.
-
Substrate Concentration: The concentration of the fluorogenic substrate relative to its Michaelis-Menten constant (Km) can influence the IC50 value, particularly for competitive inhibitors.
-
Assay Conditions: Minor variations in pH, temperature, incubation times, and the specific composition of the assay buffer can all impact enzyme kinetics and inhibitor binding.
-
DMSO Concentration: The final concentration of DMSO used to dissolve the inhibitor can affect enzyme activity. It is crucial to maintain a consistent and low percentage of DMSO across all wells.
-
Data Analysis Methods: The method used to calculate initial rates and fit the dose-response curve can introduce variability.
To enhance the reproducibility of this compound's effects, it is recommended that researchers meticulously document and standardize all aspects of the experimental protocol. Whenever possible, running a known reference compound in parallel can help to normalize results across different experiments and laboratories.
Conclusion
This compound remains a valuable tool for studying the role of MMP-13 in various biological processes. However, researchers should be aware of the potential for variability in its reported potency. By utilizing detailed and standardized protocols, such as the one outlined in this guide, and by considering the use of more potent and selective alternatives like WAY-170523 where appropriate, the scientific community can work towards generating more reproducible and reliable data in the field of MMP-13 inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of CL-82198: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). In the absence of a specific, publicly available disposal protocol, this document outlines a best-practice approach based on general principles of laboratory safety and chemical waste management. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Key Properties of this compound for Handling and Disposal
A thorough understanding of a chemical's properties is the foundation of its safe management. The following table summarizes key data for this compound.
| Property | Value | Citation |
| Physical Form | Solid | |
| Color | Light yellow | |
| Solubility in Water | 25 mg/mL | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Toxicity | Standard Handling (A) | [1] |
| Storage Temperature | -20°C | [1] |
General Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound. This should be adapted to the specific procedures and requirements of your institution.
I. Personal Protective Equipment (PPE) and Safety Precautions
-
Attire: Always wear a lab coat, closed-toe shoes, and long pants.
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
Eye Protection: Use safety glasses or goggles to protect against splashes.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection
-
Designated Waste Containers: Use separate, clearly labeled hazardous waste containers for solid and liquid waste.
-
Solid Waste:
-
Place all contaminated solid materials, such as unused this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, into the designated "Hazardous Solid Waste" container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated "Hazardous Liquid Waste" container.
-
Do not mix with other incompatible waste streams.
-
III. Waste Container Management
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
-
Container Integrity: Ensure that waste containers are made of a compatible material and are in good condition with a secure, tightly fitting lid.
-
Filling: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.
-
Storage: Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains, sources of ignition, and high-traffic areas.
IV. Arranging for Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup requests and documentation.
-
Maintain Records: Keep accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling CL-82198
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of CL-82198, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is classified with Reproductive Toxicity Category 2, suspected of damaging fertility or the unborn child, stringent adherence to PPE protocols is mandatory.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be used to protect against splashes or dust particles. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn at all times. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 302.37 g/mol (free base) | [1] |
| IC50 for MMP-13 | 3.2 µM - 10 µM | [1][2] |
| Solubility (Water) | 25 mg/mL | [1] |
| Solubility (DMSO) | 60 mg/mL | [2] |
| Storage Temperature | -20°C | [1] |
Toxicological Data
Experimental Protocols
Below is a representative, generalized protocol for an in vitro MMP-13 inhibition assay. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental conditions.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13
-
MMP-13 fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant human MMP-13 to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound from the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the MMP-13 fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the 96-well black microplate, add the diluted this compound solutions.
-
Include control wells:
-
Positive Control: MMP-13 enzyme without inhibitor.
-
Negative Control: Assay buffer without enzyme.
-
Vehicle Control: MMP-13 enzyme with the same concentration of DMSO as the test wells.
-
-
-
Enzyme Addition and Incubation:
-
Add the diluted MMP-13 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the MMP-13 fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 340 nm and emission at 440 nm). Record data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Operational Plans: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[1]
-
Keep away from incompatible materials.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO.[2]
-
Avoid generating dust.
Disposal Plan
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, pipette tips) as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Containers of this compound, even if empty, should be treated as hazardous waste due to residual chemical.
Visualizations
To further aid in understanding the operational workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the MMP-13 signaling pathway by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
